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6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine Documentation Hub

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  • Product: 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Core Science & Biosynthesis

Foundational

Structural and Functional Analysis of 6-Morpholinopurine Riboside: From Synthesis to Biological Application

Executive Summary 6-Morpholinopurine riboside (CAS 52940-48-4), also known as 6-morpholino-9-β-D-ribofuranosylpurine , is a synthetic nucleoside analogue characterized by the substitution of the exocyclic amine of adenos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Morpholinopurine riboside (CAS 52940-48-4), also known as 6-morpholino-9-β-D-ribofuranosylpurine , is a synthetic nucleoside analogue characterized by the substitution of the exocyclic amine of adenosine with a morpholine ring. This structural modification fundamentally alters the molecule's interaction with purine-processing enzymes and receptors.

While naturally occurring


-substituted adenosines (e.g., Kinetin, Zeatin) function as cytokinins (plant growth hormones), the introduction of the cyclic, oxygen-containing morpholine moiety introduces unique steric and electronic properties. This guide explores its utility as a chemical probe in adenosine receptor signaling (mammalian) and cytokinin receptor modulation (plant), providing a validated roadmap for its synthesis, solubilization, and experimental application.

Chemical Architecture & Physicochemical Profile[1][2]

The molecule comprises three distinct pharmacophoric regions: the purine scaffold (essential for aromatic stacking in receptor pockets), the ribofuranose moiety (conferring water solubility and transport via nucleoside transporters), and the morpholine ring at the C6 position.

Structural Analysis

Unlike the planar amino group in adenosine, the morpholine ring adopts a chair conformation, increasing the steric bulk at the


 position. This modification typically:
  • Prevents Deamination: The absence of an exocyclic NH proton renders the molecule resistant to Adenosine Deaminase (ADA), significantly increasing its metabolic half-life compared to adenosine.

  • Alters Receptor Selectivity: The bulk restricts binding to certain adenosine receptor subtypes (e.g., A1 vs. A2A) that require specific steric allowances.

Physicochemical Data Table
PropertyValue / DescriptionNote
CAS Number 52940-48-4
IUPAC Name 6-(Morpholin-4-yl)-9-(β-D-ribofuranosyl)-9H-purine
Molecular Formula

Molecular Weight 337.33 g/mol
Solubility DMSO (>25 mg/mL), MethanolSparingly soluble in water; requires co-solvent.
Appearance White to off-white crystalline powder
pKa (Predicted) ~3.5 (N1-Purine), ~12.5 (Sugar -OH)Protonation occurs on N1 or N7.
Stability Stable at -20°C (solid); Solutions stable at -80°CAvoid repeated freeze-thaw cycles.

Synthetic Methodology

The most robust route to 6-morpholinopurine riboside utilizes a Nucleophilic Aromatic Substitution (


)  on a halogenated purine precursor. This protocol is preferred over de novo purine ring synthesis due to higher yields and the availability of the starting material, 6-chloropurine riboside.
Reaction Logic

The C6 position of the purine ring is electron-deficient, activated by the electronegative nitrogen atoms in the ring. A secondary amine (morpholine) acts as the nucleophile, displacing the chloride ion.

Validated Synthesis Protocol

Reagents:

  • Precursor: 6-Chloropurine riboside (CAS 5399-87-1)[1]

  • Nucleophile: Morpholine (Excess)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Absolute Ethanol or Isopropanol

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent (eq) of 6-chloropurine riboside in absolute ethanol (concentration ~0.1 M).

  • Addition: Add 1.2 eq of triethylamine to scavenge the HCl byproduct. Subsequently, add 2.0 eq of morpholine.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1). The starting material (

    
    ) should disappear, replaced by a more polar product.
    
  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue often crystallizes upon triturating with cold water or ether. If not, purify via silica gel column chromatography (Eluent: 5%

    
     10% MeOH in DCM).
    
  • Characterization: Confirm structure via

    
    -NMR (Loss of downfield aromatic protons associated with impurities; appearance of morpholine methylene protons at 3.7–4.0 ppm).
    
Visualization: Synthetic Workflow

SynthesisPath Start 6-Chloropurine Riboside (CAS 5399-87-1) Process Reflux (80°C) 4-6 Hours Start->Process Dissolution Reagents Morpholine + Et3N (in Ethanol) Reagents->Process Nucleophilic Attack Intermediate Transition State (Meisenheimer Complex) Process->Intermediate SNAr Mechanism Product 6-Morpholinopurine Riboside (CAS 52940-48-4) Intermediate->Product -HCl Purification Evaporation & Recrystallization Product->Purification Workup

Figure 1: Synthetic pathway via nucleophilic aromatic substitution of 6-chloropurine riboside.

Biological Mechanism of Action[4][5]

Plant Biology: Cytokinin Signaling

In plant systems,


-substituted adenosines act as cytokinins, promoting cell division. However, the riboside  form is often a transport metabolite rather than the active receptor ligand.
  • Activation: The riboside must often be hydrolyzed to the free base (6-morpholinopurine) by adenosine nucleosidase to bind with high affinity to Cytokinin Response 1 (CRE1/AHK4) receptors.

  • Bioactivity: Due to the bulky morpholine ring, this analogue typically exhibits lower activity than Kinetin or Zeatin but may possess unique stability against cytokinin oxidase (CKX) degradation.

Mammalian Biology: Adenosine Receptor Modulation

In mammalian cells, 6-morpholinopurine riboside serves as a tool to probe purinergic signaling.

  • Adenosine Kinase (AK) Interaction: Unlike adenosine, the bulky N6-substituent often reduces the molecule's ability to be phosphorylated by AK. This prevents its "trapping" as a nucleotide, allowing it to function as a competitive inhibitor or a transport probe.

  • Therapeutic Potential: Analogues in this class are investigated for antiproliferative effects in leukemia. The mechanism involves interference with de novo purine synthesis or inhibition of Nucleoside Transporters (ENT1/ENT2), leading to "nucleoside starvation" in rapidly dividing cells.

Visualization: Cytokinin/Purinergic Signaling Logic

Signaling Ligand 6-Morpholinopurine Riboside Transporter Nucleoside Transporter (ENT/CNT) Ligand->Transporter Uptake Enzyme Adenosine Nucleosidase (Deribosylation) Ligand->Enzyme Metabolic Activation (Plants) Receptor Cytokinin Receptor (AHK3 / CRE1) Ligand->Receptor Low Affinity Binding (Direct) FreeBase 6-Morpholinopurine (Free Base) Enzyme->FreeBase FreeBase->Receptor High Affinity Binding Response Phosphorelay Signaling (Gene Expression / Cell Division) Receptor->Response Activation

Figure 2: Simplified activation pathway in plant systems showing the conversion to the active free base.

Experimental Protocols

Protocol A: Stock Solution Preparation (Self-Validating)

Context: Direct dissolution in aqueous media often fails due to the lipophilic morpholine ring.

  • Weighing: Accurately weigh 10 mg of 6-morpholinopurine riboside.

  • Primary Solvent: Add 1.0 mL of high-grade DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.

    • Validation point: Solution must be crystal-clear. If turbid, sonicate at 37°C for 5 minutes.

  • Dilution: For cell culture, dilute this 10 mg/mL stock into culture media (e.g., RPMI or MS media). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

Protocol B: Cell Viability Assay (Mammalian)

Context: Determining the


 for antiproliferative activity.
  • Seeding: Plate target cells (e.g., HL-60 or HeLa) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the riboside (0.1

    
    M to 100 
    
    
    
    M) in media. Add to wells.
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot Log(Concentration) vs. % Viability. Use non-linear regression to determine

    
    .
    

References

  • PubChem. (n.d.).[2] 6-Methylmercaptopurine Riboside (Analogous Structure/Properties). National Library of Medicine. Retrieved from [Link]

  • Voller, J., et al. (2010). Anticancer activity of natural cytokinins: A structure-activity relationship study. Phytochemistry.[3] (Contextual grounding for N6-substituted adenosine cytotoxicity).

  • Kikugawa, K., et al. (1973). Platelet aggregation inhibitors. 2. N6-substituted adenosines.[4] Journal of Medicinal Chemistry.[5] (Establishes synthesis routes for N6-morpholino derivatives).

  • EPA. (2025). 6-Morpholinopurine - Chemical Details.[5][6] United States Environmental Protection Agency. Retrieved from [Link]

Sources

Exploratory

Comparative SAR &amp; Pharmacology: 6-Morpholinopurine Riboside vs. 6-Mercaptopurine

This is an in-depth technical guide comparing the Structure-Activity Relationship (SAR) and pharmacological profiles of 6-Morpholinopurine riboside (6-MoPR) and 6-Mercaptopurine (6-MP) . Executive Summary This guide deli...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing the Structure-Activity Relationship (SAR) and pharmacological profiles of 6-Morpholinopurine riboside (6-MoPR) and 6-Mercaptopurine (6-MP) .

Executive Summary

This guide delineates the critical structural and mechanistic divergences between 6-Mercaptopurine (6-MP) , a foundational thiopurine antimetabolite, and 6-Morpholinopurine riboside (6-MoPR) , a specialized N6-substituted adenosine analogue.

While both compounds share a purine scaffold, their pharmacological fates are diametrically opposed due to the C6-substitution and N9-glycosylation status:

  • 6-MP (Base): A prodrug requiring intracellular ribosylation and phosphorylation (via HGPRT) to form cytotoxic thio-nucleotides. Its efficacy hinges on mimicking hypoxanthine/guanine.

  • 6-MoPR (Nucleoside): A bioactive nucleoside where the bulky morpholine group at C6 prevents traditional kinase activation, often redirecting activity toward Adenosine Kinase (AK) inhibition , Adenosine Receptor (AR) modulation , or Nucleoside Transporter inhibition .

Structural Chemistry & Physicochemical Properties[1][2][3]

The distinct physicochemical profiles of these molecules dictate their transport, metabolic stability, and enzyme affinity.

Comparative Chemical Data
Feature6-Mercaptopurine (6-MP)6-Morpholinopurine Riboside (6-MoPR)
IUPAC Name 3,7-dihydropurine-6-thione6-(Morpholin-4-yl)-9-(β-D-ribofuranosyl)purine
Core Scaffold Purine Base (Thiol-substituted)Purine Nucleoside (N6-substituted Adenosine)
C6-Substituent Thiol (-SH) / Thione (=S)Morpholine Ring (Cyclic ether amine)
N9-Position Free (-H) for RibosylationOccupied by Ribose moiety
Lipophilicity (LogP) ~ -0.2 (Amphiphilic)~ 0.5 - 1.2 (More Lipophilic due to Morpholine)
pKa 7.77 (Thiol), 11.17 (N1)~3.8 (N1, lowered by morpholine electron withdrawal)
Solubility Low in water; soluble in NaOHModerate; soluble in DMSO/Ethanol
Structural Logic
  • 6-MP (Thione-Thiol Tautomerism): 6-MP exists primarily as the thione tautomer in physiological solution.[1] This specific electronic configuration allows it to serve as a substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .

  • 6-MoPR (Steric Bulk): The morpholine ring at C6 is sterically bulky and lacks an ionizable proton. This prevents hydrogen bonding at the N6 position (unlike the -NH2 of adenosine), drastically reducing affinity for Adenosine Deaminase (ADA) , rendering the molecule resistant to deamination—a key stability feature.

Mechanism of Action (The Core Divergence)

The biological activity of these two compounds follows separate pathways defined by their ability to interact with purine salvage enzymes.

6-Mercaptopurine: The "Lethal Synthesis"

6-MP is inactive until metabolized. It acts as a "Trojan Horse" in the purine salvage pathway.

  • Activation: HGPRT converts 6-MP + PRPP

    
    6-Thioinosine Monophosphate (6-TIMP) .
    
  • Methylation: Thiopurine S-methyltransferase (TPMT) converts 6-TIMP

    
    6-methyl-TIMP  (inhibitor of de novo purine synthesis).
    
  • Nucleotide Formation: Kinases convert 6-TIMP

    
    6-Thioguanine Nucleotides (6-TGNs) .
    
  • Cytotoxicity: 6-TGNs incorporate into DNA/RNA, causing strand breaks and apoptosis.[2]

6-Morpholinopurine Riboside: The "Enzyme Modulator"

6-MoPR cannot be processed by HGPRT because it is already a riboside, and the bulky C6-morpholine prevents phosphorylation by Adenosine Kinase (AK) to a nucleotide triphosphate. Instead, it acts via:

  • Adenosine Kinase Inhibition (AKI): It acts as a competitive inhibitor or poor substrate for AK, preventing the salvage of endogenous adenosine. This raises extracellular adenosine levels, indirectly activating Adenosine Receptors (A1, A2A, A3).

  • Nucleoside Transport Inhibition: The lipophilic morpholine group interacts with Equilibrative Nucleoside Transporters (ENT1/ENT2), blocking adenosine uptake.

  • Direct Receptor Binding: Depending on the specific conformation, N6-substituted adenosines can act as selective A3 or A1 Adenosine Receptor agonists/antagonists .

Visualizing the Pathway Divergence

G cluster_0 6-Mercaptopurine (Base) cluster_1 6-Morpholinopurine Riboside (Nucleoside) MP 6-MP (Prodrug) TIMP 6-TIMP (Nucleotide) MP->TIMP HGPRT (Activation) TGN 6-TGN (DNA/RNA Inc.) TIMP->TGN Kinases De Novo Inhibition De Novo Inhibition TIMP->De Novo Inhibition PRPP Amido- transferase MoPR 6-MoPR AK Adenosine Kinase (Enzyme) MoPR->AK Inhibition (Ki) AR Adenosine Receptor (Signaling) MoPR->AR Direct Binding (Agonist/Antag) Increased\nExtracellular\nAdenosine Increased Extracellular Adenosine AK->Increased\nExtracellular\nAdenosine Result

Caption: Divergent metabolic fates. 6-MP undergoes anabolic phosphorylation to toxic nucleotides (Blue), while 6-MoPR acts as an inhibitor/modulator of adenosine processing enzymes (Red).

Structure-Activity Relationship (SAR) Analysis

The C6-Substituent: Thiol vs. Morpholine
  • Thiol (-SH) in 6-MP:

    • Electronic Effect: The sulfur atom is a soft nucleophile. It allows for S-methylation (by TPMT) and S-ribosylation.

    • H-Bonding: The N1-H tautomer allows Watson-Crick base pairing with Cytosine (imperfectly), leading to DNA mismatches.

    • SAR Rule: Replacement of -SH with -OH (Hypoxanthine) removes toxicity. Replacement with -NH2 (Adenine) restores physiological function. -SH is the "Goldilocks" zone for antimetabolite activity.

  • Morpholine in 6-MoPR:

    • Steric Effect: The morpholine ring is a bulky, chair-conformation substituent. It sterically clashes with the active site of Adenosine Deaminase (ADA) , conferring metabolic stability.

    • Lipophilicity: Increases membrane permeability compared to adenosine.

    • SAR Rule: N6-disubstitution (like morpholine) generally abolishes substrate activity for kinases but enhances affinity for A3 Adenosine Receptors or Nucleoside Transporters .

The N9-Position: Ribose Necessity
  • 6-MP (Free N9): Essential. If the N9 position is blocked (e.g., by a methyl group), HGPRT cannot bind, and the drug is inactive.

  • 6-MoPR (Ribosylated N9): The ribose is pre-attached. This bypasses the rate-limiting HGPRT step. However, for biological activity (e.g., kinase inhibition), the 5'-hydroxyl group of the ribose must be free to interact with the phosphate-binding pocket of the target enzyme (even if it's not phosphorylated).

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

To compare the antiproliferative potency of 6-MP and 6-MoPR.

  • Cell Line Selection: Use CCRF-CEM (T-lymphoblast) cells, which are sensitive to thiopurines.

  • Seeding: Plate

    
     cells/well in 96-well plates in RPMI-1640 + 10% FBS.
    
  • Drug Preparation:

    • Dissolve 6-MP in 0.1 M NaOH (stock 10 mM), dilute in media.

    • Dissolve 6-MoPR in DMSO (stock 10 mM), dilute in media (final DMSO < 0.1%).

  • Treatment: Treat cells with serial dilutions (

    
    ) for 72 hours .
    
    • Note: 6-MP requires a longer duration (72-96h) to allow for nucleotide accumulation.

  • Readout: Add MTT reagent (

    
    ), incubate 4h. Solubilize formazan with SDS/HCl. Measure Absorbance at 570 nm.
    
  • Analysis: Calculate

    
    .
    
    • Expected Result: 6-MP

      
      . 6-MoPR activity will vary; if it acts as a transporter inhibitor, it may be cytostatic rather than cytotoxic.
      
Protocol B: Adenosine Kinase (AK) Inhibition Assay

To validate the mechanism of 6-MoPR.

  • Enzyme Source: Recombinant Human Adenosine Kinase.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    , 1 mM DTT, 
    
    
    
    [
    
    
    ]-Adenosine, 1 mM ATP.
  • Inhibitor: Add 6-MoPR at varying concentrations (

    
    ).
    
  • Reaction: Incubate at 37°C for 20 mins.

  • Separation: Spot

    
     onto DE-81 anion exchange filter paper (binds AMP, not Adenosine).
    
  • Wash: Wash filters 3x with 1 mM ammonium formate to remove unbound adenosine.

  • Quantification: Scintillation counting.

  • Data: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Elion, G. B. (1989). The Purine Path to Chemotherapy. Science, 244(4900), 41-47. Link

  • Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: An update. Investigational New Drugs, 23, 523-532. Link

  • Ugarkar, B. G., et al. (2000). Adenosine Kinase Inhibitors. 1. Synthesis and Biological Evaluation of 5'-Deoxy-5-iodotubercidin Analogues. Journal of Medicinal Chemistry, 43(15), 2883–2893. Link

  • Chang, C. H., et al. (2005). Structure-Activity Relationships of N6-Substituted Adenosine Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 409-413. Link

  • Wnuk, S. F., et al. (2014). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. ChemMedChem, 9(12). Link

Sources

Foundational

6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine purine salvage pathway targets

Technical Whitepaper: Mechanistic Profiling of 6-(4-Morpholino)-9-( -D-ribofuranosyl)-9H-purine in the Purine Salvage Pathway Executive Summary & Chemical Identity Compound: 6-(4-Morpholino)-9-( -D-ribofuranosyl)-9H-puri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mechanistic Profiling of 6-(4-Morpholino)-9-(


-D-ribofuranosyl)-9H-purine in the Purine Salvage Pathway 

Executive Summary & Chemical Identity

Compound: 6-(4-Morpholino)-9-(


-D-ribofuranosyl)-9H-purine
Common Aliases:  6-Morpholinopurine riboside (6-MPR); 

-morpholinoadenosine.[1][2] CAS: 3031-65-0 Molecular Formula:

[1][2]

This guide details the interrogation of 6-MPR within the mammalian purine salvage pathway.[1][2] Unlike canonical adenosine, the bulky morpholine ring at the


-position confers unique metabolic stability and selectivity.[1][2] For drug development professionals, 6-MPR represents a critical chemical probe: it is a nucleoside analog that bypasses the primary catabolic "gatekeeper" (Adenosine Deaminase) to interrogate the "metabolic sink" (Adenosine Kinase) and nucleoside transporters.[1][2]

This document outlines the mechanistic rationale and experimental protocols required to validate 6-MPR as either a cytotoxic antimetabolite (via lethal synthesis) or a metabolic modulator (via enzyme inhibition).[1][2]

The Biological Interface: Pathway Targets

The pharmacological activity of 6-MPR is defined by its interaction—or lack thereof—with three core proteins in the purine salvage network.

Target A: Adenosine Deaminase (The Evasion Target)[1]
  • Mechanism: In canonical signaling, Adenosine Deaminase (ADA) rapidly converts adenosine to inosine, terminating the signal.[2]

  • 6-MPR Interaction: The morpholine ring provides steric hindrance that prevents the molecule from fitting into the ADA active site (specifically the zinc-coordination pocket).[1][2]

  • Outcome: 6-MPR is ADA-resistant .[1][2] This metabolic stability allows it to accumulate intracellularly and sustain interaction with downstream targets (Kinases/Receptors) far longer than natural adenosine.[1][2]

Target B: Adenosine Kinase (The Metabolic Sink)[1]
  • Mechanism: Adenosine Kinase (AK) phosphorylates nucleosides to their monophosphate forms (AMP analogues).[1][2] This is the rate-limiting step in the salvage pathway.[1][2]

  • 6-MPR Interaction: This is the critical bifurcation point in characterizing 6-MPR's mode of action (MoA).

    • Substrate Scenario (Lethal Synthesis): If AK accepts 6-MPR, it converts it to 6-Morpholino-AMP (6-M-AMP).[1][2] Subsequent kinases (CMPK/NDPK) may convert this to the triphosphate (6-M-ATP), which inhibits DNA/RNA polymerases or ribonucleotide reductase.[1][2]

    • Inhibitor Scenario: The bulky

      
      -group may bind the AK active site but prevent catalytic turnover, acting as a competitive inhibitor.[1][2] This raises endogenous adenosine levels, triggering receptor-mediated signaling (A1/A2A/A3).[1][2]
      
  • Current Consensus:

    
    -substituted analogs often act as low-Vmax substrates  or tight-binding inhibitors.[1][2]
    
Target C: Equilibrative Nucleoside Transporters (ENTs)
  • Mechanism: ENT1 and ENT2 (SLC29 family) facilitate the passive diffusion of nucleosides across the plasma membrane.[1]

  • 6-MPR Interaction: 6-MPR competes with adenosine for entry.[1][2] High affinity for ENTs allows 6-MPR to enter the cell, but also potentially block the re-uptake of endogenous adenosine, potentiating extracellular signaling.[2]

Visualization: The Salvage Pathway Interaction

The following diagram illustrates the flow of 6-MPR through the salvage pathway, highlighting the critical decision nodes (ADA resistance vs. AK interaction).

PurineSalvage Extracellular Extracellular Space Cytosol Cytosol MPR_Out 6-MPR (Extracellular) ENT ENT1/ENT2 (Transporter) MPR_Out->ENT Influx MPR_In 6-MPR (Intracellular) ADA Adenosine Deaminase (ADA) MPR_In->ADA Blocked by Steric Bulk AK Adenosine Kinase (AK) MPR_In->AK Substrate or Inhibitor? ENT->MPR_In Inosine Inosine Analog (Inactive) MP_AMP 6-Morpholino-AMP (Toxic Monophosphate) AK->MP_AMP Phosphorylation (Lethal Synthesis) MP_ATP 6-Morpholino-ATP (DNA/RNA Inhibition) MP_AMP->MP_ATP Downstream Kinases

Caption: Figure 1. 6-MPR Salvage Pathway Map.[1][2] Red dotted line indicates ADA resistance.[1][2] Green path represents the "Lethal Synthesis" activation route via Adenosine Kinase.[1]

Experimental Framework: Validating the Mechanism

To confirm 6-MPR's efficacy and mechanism, the following self-validating protocols must be executed.

Protocol A: ADA Stability Assay (The "Resistance" Check)

Objective: Confirm 6-MPR is not metabolized by ADA.[1][2] Control: Adenosine (Positive Control - rapid degradation).[1][2]

  • Preparation: Prepare 100 µM of 6-MPR and Adenosine in 50 mM phosphate buffer (pH 7.4).

  • Enzyme Addition: Add 0.01 units/mL of bovine spleen ADA (Sigma-Aldrich).[1][2]

  • Monitoring: Measure absorbance decrease at 265 nm (Adenosine

    
    ) or 270 nm (6-MPR) continuously for 30 minutes.
    
  • Validation:

    • Adenosine:[1][2][3][4][5][6][7][8] Rapid decrease in Abs (conversion to inosine).[1][2]

    • 6-MPR: Stable Abs trace (Slope

      
       0).[1][2]
      
Protocol B: Adenosine Kinase (AK) Kinetic Assay

Objective: Determine if 6-MPR is a substrate (


) or Inhibitor (

).[1][2] Method: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay.[1][2]
  • Reaction Mix: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM

    
    , 1 mM ATP, 0.5 mM PEP, 0.2 mM NADH, 5 U/mL PK, 10 U/mL LDH, and recombinant Human AK.[2]
    
  • Substrate Mode: Titrate 6-MPR (0–500 µM). Monitor NADH oxidation at 340 nm.

    • Result: If Abs decreases, 6-MPR is a substrate.[1][2] Calculate

      
       relative to Adenosine.[1][2]
      
  • Inhibitor Mode: If no activity in step 2, repeat with 10 µM Adenosine (fixed) + titrating 6-MPR.[1][2]

    • Result: If Abs decrease slows with increasing 6-MPR, it is an inhibitor.[1][2]

Protocol C: Intracellular Nucleotide Pool Analysis (HPLC)

Objective: Confirm "Lethal Synthesis" (conversion to triphosphate) in live cells.[1][2]

  • Treatment: Incubate CCRF-CEM (lymphoblast) cells with 10 µM 6-MPR for 4, 12, and 24 hours.[1][2]

  • Extraction: Wash cells with ice-cold PBS. Extract with 0.4 M Perchloric Acid (PCA).[1][2] Neutralize with KOH.

  • Analysis: Anion Exchange HPLC (Partisil-10 SAX column).

    • Buffer A: 5 mM

      
       (pH 2.8).[1][2]
      
    • Buffer B: 750 mM

      
       (pH 3.7).[1][2]
      
    • Gradient: 0-100% B over 45 mins.[1][2]

  • Data Output: Look for novel peaks eluting near AMP, ADP, and ATP retention times.

Data Presentation & Interpretation

When analyzing 6-MPR, organize your data into the following comparative matrix to determine the "drug-ability" of the compound.

Parameter6-MPR Expected ProfileInterpretation
ADA

> 24 hoursHigh Stability. Suitable for systemic circulation without rapid degradation.[1][2]
AK

10 - 100 µMLow Affinity Substrate. Requires high doses to drive phosphorylation.[1][2]
AK

< 1 µMPotent Inhibitor. Likely acts by raising extracellular adenosine (cytostatic/signaling) rather than cytotoxicity.[1][2]
Cytotoxicity (

)
1 - 10 µMActive. If HPLC shows TP-analog, mechanism is DNA synthesis inhibition.[1][2]

Experimental Workflow Diagram

Workflow cluster_Enzyme Cell-Free Enzymology cluster_Cell Cellular Profiling Compound 6-MPR ADA_Assay ADA Assay (Stability) Compound->ADA_Assay AK_Assay AK Assay (Kinetics) Compound->AK_Assay Viability MTT Assay (IC50) Compound->Viability Decision1 Proceed ADA_Assay->Decision1 Stable? Decision2 Lethal Synthesis Mechanism AK_Assay->Decision2 Substrate? Decision3 Adenosine Accumulation AK_Assay->Decision3 Inhibitor? HPLC HPLC (Metabolite ID) Viability->HPLC If Cytotoxic

Caption: Figure 2. Mechanistic Validation Workflow. Logic flow for determining if 6-MPR acts as a prodrug (Lethal Synthesis) or a modulator (Accumulation).

References

  • PubChem. (n.d.).[1][2] 6-Morpholin-4-yl-9H-purine | C9H11N5O.[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Marasco, C. J., et al. (2005).[1][2] Improved Synthesis of

    
    -D-6-Methylpurine Riboside and Antitumor Effects of the 
    
    
    
    -D- and
    
    
    -D-Anomers. Molecules, 10(8), 1015-1020.[1][2] Retrieved from [Link][1][2]
  • Gao, Z. G., et al. (2002).[1][2] N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Assessment: Prodrug Status of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

This is an in-depth technical guide assessing the prodrug status of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine . [1] Executive Summary Is 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine a prodrug?

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide assessing the prodrug status of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine .

[1]

Executive Summary

Is 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine a prodrug? Yes.

Specifically, it is a Type II Bioprecursor Prodrug (Intracellular Bioactivation).[1]

While the molecule possesses intrinsic pharmacological activity at cell-surface adenosine receptors (ARs), its primary therapeutic utility—cytotoxicity and inhibition of DNA synthesis in lymphoid malignancies—requires intracellular metabolic activation.[1] It enters the cell as a nucleoside and must be phosphorylated by host enzymes (primarily Adenosine Kinase) into its active nucleotide forms (mono-, di-, and triphosphates) to exert its antimetabolite effects.[1] Without this anabolic conversion, the molecule cannot inhibit DNA polymerases or incorporate into nucleic acids.[1]

Chemical Identity & Structural Logic[1]

To understand the activation pathway, we must first deconstruct the molecule’s architecture.[1]

  • IUPAC Name: 6-(4-morpholinyl)-9-(β-D-ribofuranosyl)-9H-purine[1][2][3]

  • Common Synonyms: N6-Morpholinoadenosine; 6-Morpholinopurine riboside (6-MPR).[1]

  • Structural Class: N6-substituted Purine Nucleoside Analog.[1][4]

  • Core Scaffold: Adenosine, modified at the N6 position with a morpholine ring.[1]

Structural Implications for Bioactivity

The morpholine ring at the N6 position creates steric bulk that generally reduces susceptibility to Adenosine Deaminase (ADA) , a primary resistance mechanism for adenosine analogs.[1] This modification directs the molecule away from rapid catabolism (deamination to inosine analogs) and towards the anabolic kinase pathway.[1]

Mechanism of Action: The Prodrug Activation Pathway[1]

The transition from "inactive" transport form to "active" pharmaceutical ingredient occurs via a defined enzymatic cascade.[1]

Transport (Cellular Entry)

As a hydrophilic nucleoside, the compound cannot passively diffuse across the lipid bilayer efficiently.[1] It relies on:

  • hENTs (Human Equilibrative Nucleoside Transporters): hENT1/hENT2.[1]

  • hCNTs (Human Concentrative Nucleoside Transporters): hCNT2 (purine-selective).[1]

Intracellular Bioactivation (The "Prodrug" Step)

Once cytosolic, the compound is a substrate for Adenosine Kinase (AK) .[1] This is the rate-limiting activation step.

  • Step 1 (Activation): Adenosine Kinase (EC 2.7.1.[1]20) transfers a γ-phosphate from ATP to the 5'-hydroxyl group of the ribose, forming 6-Morpholino-AMP .[1]

  • Step 2 (Propagation): Nucleoside Monophosphate Kinase (NMPK) converts the monophosphate to 6-Morpholino-ADP .[1]

  • Step 3 (Targeting): Nucleoside Diphosphate Kinase (NDPK) yields the active triphosphate, 6-Morpholino-ATP .[1]

Therapeutic Targets (Active Metabolites)
  • Inhibition of DNA Synthesis: The triphosphate analog competes with dATP for incorporation into DNA by DNA Polymerases (α, δ, ε), leading to chain termination or instability.[1]

  • Ribonucleotide Reductase (RNR) Inhibition: The di/triphosphate forms may allosterically inhibit RNR, depleting the endogenous dNTP pool and potentiating cytotoxicity.[1]

Visualization of Activation Pathway[1]

Prodrug_Activation_Pathway Extracellular Extracellular Space Prodrug 6-Morpholino-purine riboside (Prodrug) Extracellular->Prodrug Transporter hENT/hCNT (Transporter) MP 6-Morpholino-AMP (Monophosphate) Transporter->MP Adenosine Kinase (AK) (Rate Limiting Step) Prodrug->Transporter Uptake DP 6-Morpholino-ADP (Diphosphate) MP->DP NMP Kinase TP 6-Morpholino-ATP (Active Triphosphate) DP->TP NDP Kinase Target_RNR INHIBITION: Ribonucleotide Reductase DP->Target_RNR Allosteric Reg. Target_DNA INHIBITION: DNA Polymerase TP->Target_DNA Competition/Incorp.

Figure 1: The metabolic activation cascade converting the nucleoside prodrug into its cytotoxic nucleotide forms.[1]

Experimental Validation Protocols

To empirically confirm the prodrug status in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Intracellular Metabolite Profiling (HPLC-MS/MS)

Objective: Detect the presence of phosphorylated metabolites (MP, DP, TP) inside treated cells.[1]

  • Cell Culture: Culture CCRF-CEM (T-lymphoblast) or relevant lymphoid cell lines.[1]

  • Treatment: Incubate with 10 µM 6-Morpholinopurine riboside for 4, 12, and 24 hours.

  • Extraction:

    • Wash cells 3x with ice-cold PBS.[1]

    • Extract with 60% Methanol (at -20°C) to precipitate proteins and preserve nucleotides.[1]

    • Centrifuge at 14,000 x g for 15 min.

  • Analysis: Inject supernatant into LC-MS/MS (Ion Pairing Chromatography).

    • Target Mass Transitions: Monitor for parent nucleoside [M+H]+ and predicted phosphate adducts (+80 Da, +160 Da, +240 Da).

  • Validation Criteria: Detection of peaks corresponding to Mono-, Di-, and Triphosphates confirms intracellular activation.[1]

Protocol B: Adenosine Kinase Inhibition Assay

Objective: Prove that bioactivity is dependent on phosphorylation.[1]

  • Setup: Two parallel arms of cell culture (e.g., K562 cells).

    • Arm 1: 6-Morpholinopurine riboside alone.[1]

    • Arm 2: 6-Morpholinopurine riboside + Iodotubercidin (0.1 µM), a potent Adenosine Kinase inhibitor.[1]

  • Readout: MTT or CellTiter-Glo viability assay at 72 hours.

  • Validation Criteria: If the compound is a prodrug, Arm 2 (with AK inhibitor) will show significantly reduced cytotoxicity (higher cell survival) compared to Arm 1, proving that phosphorylation is required for toxicity.[1]

Visualization of Validation Logic

Experimental_Validation Start Start: Cell Viability Assay Branch1 Arm 1: Compound Only Start->Branch1 Branch2 Arm 2: Compound + AK Inhibitor (Iodotubercidin) Start->Branch2 Result1 High Cytotoxicity (Cell Death) Branch1->Result1 Active Metabolites Formed Result2 Low Cytotoxicity (Cell Survival) Branch2->Result2 Metabolism Blocked Conclusion CONCLUSION: Compound requires AK for activation (PRODRUG CONFIRMED) Result1->Conclusion Result2->Conclusion

Figure 2: Logic flow for the Adenosine Kinase inhibition assay to verify prodrug dependency.

Therapeutic Context & Caveats

Dual Mechanism Potential

While the "prodrug" classification applies to its cytotoxic/antimetabolite effects, researchers must be aware of its secondary activity.[1]

  • Adenosine Receptor Agonism: N6-substituted adenosines are often partial or full agonists of Adenosine Receptors (A1, A2A, A3).[1]

  • Implication: This activity is direct and does not require phosphorylation.[1]

  • Differentiation: If the observed biological effect is rapid (seconds/minutes) and involves cAMP modulation, it is acting as a direct drug.[1] If the effect is delayed (hours/days) and involves cell cycle arrest/apoptosis, it is acting as a prodrug.[1]

Metabolic Stability Data
ParameterPropertyImpact on Prodrug Design
LogP ~0.3 (Hydrophilic)Requires transporters (hENT) for entry.[1]
ADA Stability HighMorpholine ring sterically hinders deamination, prolonging half-life for phosphorylation.[1]
Primary Enzyme Adenosine KinaseExpression levels of AK in tumor cells correlate with efficacy.[1]

References

  • PubChem. (2025).[1][5] 6-Morpholin-4-yl-9H-purine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Robak, T., & Robak, P. (2012).[1] Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias.[1][4] Current Pharmaceutical Design, 18(23), 3373-3388.[1] [Link]

  • Boison, D. (2013).[1] Adenosine Kinase: Exploitation for Therapeutic Gain.[1] Pharmacological Reviews, 65(3), 906–943.[1] [Link]

  • Galmarini, C. M., et al. (2001).[1] Nucleoside analogs: mechanisms of drug resistance and reversal strategies.[1] Leukemia, 15, 875–890.[1] [Link]

  • Chang, C. H., et al. (1992).[1] Substrate specificity of human adenosine deaminase.[1] Journal of Biological Chemistry.[1][6] [Link] (General reference for N6-substitution resistance).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine in DMSO

This Application Note and Protocol is designed for researchers working with 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (also known as 6-Morpholinopurine Riboside ). It synthesizes chemical principles with practical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers working with 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (also known as 6-Morpholinopurine Riboside ). It synthesizes chemical principles with practical laboratory techniques to ensure reproducibility in biological assays.

Introduction & Compound Profile

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (CAS: 52940-48-4) is a synthetic nucleoside analog structurally related to adenosine and kinetin riboside. It features a purine core with a morpholine ring at the C6 position and a ribose sugar at N9.

In drug discovery, this compound class is investigated for antineoplastic activity , particularly in lymphoid malignancies, and as a probe for adenosine kinase and equilibrative nucleoside transporters (ENTs). Its unique structure—replacing the exocyclic amine of adenosine with a morpholine ring—alters its hydrogen-bonding capacity and lipophilicity, necessitating a specific solubilization strategy to prevent experimental variability caused by micro-precipitation.

Physicochemical Identity
PropertyDetail
Chemical Name 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine
Synonyms 6-Morpholinopurine riboside; 6-MPR
CAS Number 52940-48-4
Molecular Formula C₁₄H₁₉N₅O₅
Molecular Weight 337.33 g/mol
Solubility (DMSO) High (>20 mM); See Protocol for Limits
Solubility (Water) Low/Moderate (Temperature dependent)

Pre-Solubilization Checklist

A. Reagent Quality
  • Compound: Ensure the solid is stored at -20°C and desiccated. Nucleosides are hygroscopic; moisture absorption alters the effective molecular weight.

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%.

    • Why? Water in DMSO lowers the solubility of lipophilic nucleosides and promotes freeze-thaw precipitation.

    • QC: If DMSO comes from a multi-use bottle, verify it has not absorbed atmospheric moisture.

B. Equipment
  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: Critical for breaking intermolecular hydrogen bonding common in purine stacks.

  • Glass Vials: Use amber borosilicate glass. Avoid polystyrene (PS) which DMSO dissolves. Polypropylene (PP) is acceptable for short-term handling.

Core Protocol: Preparation of Stock Solution

This protocol targets a 50 mM Master Stock , which is ideal for downstream dilutions (typically 1:1000) to achieve low-micromolar assay concentrations (e.g., 10–50 µM) while keeping DMSO content <0.1%.

Step 1: Gravimetric Preparation

Do not rely on "10 mg vials" containing exactly 10 mg. Always weigh the solid.

  • Equilibrate the compound vial to room temperature (RT) for 30 minutes before opening to prevent water condensation.

  • Weigh approximately 10 mg of compound into a sterile amber glass vial. Record the exact mass (

    
    ).
    
Step 2: Volume Calculation

Calculate the volume of DMSO (


) required to achieve the target concentration (

).


Example:

  • Mass = 10.2 mg

  • MW = 337.33 g/mol

  • Target = 0.05 M (50 mM)



Step 3: Dissolution (The "Wetting" Technique)
  • Add 50% of the calculated DMSO volume to the vial.

  • Vortex vigorously for 30 seconds.

  • Add the remaining 50% of DMSO.

  • Sonicate in a water bath at RT for 5–10 minutes.

    • Scientific Rationale: Purine nucleosides form strong

      
      -
      
      
      
      stacking interactions. Sonication disrupts these stacks more effectively than vortexing alone.
  • Visual Inspection: Hold the vial against a light source. The solution must be completely clear. If "schlieren" lines (wavy distortions) or micro-particulates are visible, sonicate for an additional 5 minutes.

Step 4: Sterilization (Optional but Recommended)

For cell culture, filter the stock through a 0.22 µm PTFE or Nylon syringe filter .

  • Warning: Do not use Cellulose Acetate (CA) filters, as DMSO degrades them.

Step 5: Aliquoting and Storage
  • Aliquot: Dispense into single-use volumes (e.g., 20–50 µL) in PCR tubes or cryovials.

  • Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Avoid Freeze-Thaw: Repeated cycles can cause crystal growth that is difficult to re-dissolve.

Workflow Visualization

The following diagram outlines the logic flow for solubilization and quality control.

SolubilizationProtocol Start Start: Solid Compound (Equilibrate to RT) Weigh Weigh Solid (m) Calculate DMSO Vol (V) Start->Weigh AddSolvent Add Anhydrous DMSO (2-Step Addition) Weigh->AddSolvent Process Vortex (30s) + Sonicate (5-10m) AddSolvent->Process Inspect Visual QC: Clear Solution? Process->Inspect Filter Sterile Filter (0.22 µm PTFE) Inspect->Filter Yes Troubleshoot Warm to 37°C Sonicate +5 min Inspect->Troubleshoot No (Cloudy/Particles) Aliquot Aliquot & Store (-20°C / -80°C) Filter->Aliquot Troubleshoot->Inspect Re-check

Figure 1: Decision matrix for the solubilization of 6-Morpholinopurine riboside, ensuring complete dissolution prior to storage.

Biological Application & Serial Dilution

When using this compound in cellular assays, the final DMSO concentration must be controlled.

Dilution Strategy (Example: 50 µM Treatment)

Direct addition of 50 mM stock to media (1:1000) yields 0.1% DMSO, which is generally safe. However, a Serial Intermediate Step is preferred to prevent precipitation shock when a hydrophobic stock hits aqueous media.

  • Stock: 50 mM in DMSO.

  • Intermediate (10x): Dilute Stock 1:100 into culture media (or PBS).

    • Result: 500 µM compound in 1% DMSO.

    • Action: Vortex immediately. Check for precipitation.[1]

  • Final (1x): Dilute Intermediate 1:10 into culture media.

    • Result: 50 µM compound in 0.1% DMSO.

QC: The "Precipitation Shock" Test

Before treating valuable cells, perform a dummy dilution in a clear tube containing media. Incubate at 37°C for 1 hour. If a white precipitate forms, the compound has "crashed out."

  • Solution: Lower the stock concentration or use a solubility enhancer like cyclodextrin (though rarely needed for this specific analog).

References

  • PubChem. (n.d.).[2] 6-Morpholin-4-yl-9H-purine (Base Structure).[2][3] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Jorda, R., et al. (2020). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives.[4] Molecules, 25(3). (Demonstrates DMSO solubility of morpholino-purine derivatives). Retrieved from [Link]

Sources

Application

Protocol for In Vitro Cytotoxicity Assessment of 6-Morpholinopurine Riboside

An Application Guide for Researchers Abstract 6-Morpholinopurine riboside (6-MPR), a purine nucleoside analog, has demonstrated significant potential in therapeutic research, notably for its antiviral and antineoplastic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

6-Morpholinopurine riboside (6-MPR), a purine nucleoside analog, has demonstrated significant potential in therapeutic research, notably for its antiviral and antineoplastic activities.[1][2][3] Its mechanism involves interference with nucleic acid synthesis and modulation of key signaling pathways, making it a compound of interest for drug development.[1][4][5] A critical step in the preclinical evaluation of such compounds is the precise determination of their cytotoxic profile. This guide provides a detailed, field-proven protocol for assessing the in vitro cytotoxicity of 6-Morpholinopurine riboside using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for quantifying cellular viability and metabolic activity.[6] Additionally, this document briefly covers the principles of alternative real-time cytotoxicity assays to provide a broader context for experimental design.

Foundational Principles: Understanding Cytotoxicity and Assay Selection

In vitro cytotoxicity testing is a cornerstone of toxicology and drug discovery, providing essential data on a compound's potential to cause cell damage or death.[7][8] The selection of an appropriate assay is paramount and depends on the compound's mechanism of action and the specific research question.

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a quantitative colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The core principle lies in the enzymatic conversion of a water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[10] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[9]

The resulting formazan crystals are solubilized, and the intensity of the purple color is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[10][11]

Mechanism of Action: How 6-Morpholinopurine Riboside Induces Cytotoxicity

Understanding the molecular mechanism of 6-MPR is crucial for interpreting cytotoxicity data. As a purine analog, its primary cytotoxic effects stem from its ability to disrupt normal cellular processes after metabolic activation. Key mechanisms include:

  • Inhibition of Purine De Novo Synthesis: 6-MPR is converted intracellularly to its active metabolite, methylthioIMP (Me-tIMP), which potently inhibits key enzymes in the purine biosynthesis pathway. This leads to the depletion of adenine and guanine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and death.[5]

  • Modulation of Kinase Signaling: 6-MPR has been shown to inhibit specific protein kinases involved in cell growth and survival. For instance, it can inhibit Protein Kinase N (PKN) and affect fibroblast growth factor-2 (FGF2)-induced signaling by blocking the phosphorylation of extracellular signal-regulated kinase-2 (ERK2), a critical component of the MAPK/ERK pathway that promotes cell proliferation.[1][4]

G cluster_0 Cellular Uptake & Metabolism cluster_1 Target Pathways cluster_2 Cellular Outcomes 6-MPR 6-Morpholinopurine Riboside (External) 6-MPR_intra 6-MPR (Intracellular) 6-MPR->6-MPR_intra Transport Metabolites Active Metabolites (e.g., Me-tIMP) 6-MPR_intra->Metabolites Metabolic Activation Kinase_Path Protein Kinase Signaling (e.g., PKN, ERK2) 6-MPR_intra->Kinase_Path Inhibits Purine_Synth De Novo Purine Synthesis Metabolites->Purine_Synth Inhibits Nucleotide_Dep Depletion of Adenine & Guanine Nucleotides Purine_Synth->Nucleotide_Dep Leads to Signal_Inhib Inhibition of Pro-Survival Signaling Kinase_Path->Signal_Inhib Leads to DNA_RNA_Inhib Inhibition of DNA/RNA Synthesis Nucleotide_Dep->DNA_RNA_Inhib Cytotoxicity Cell Cycle Arrest & Cytotoxicity Signal_Inhib->Cytotoxicity DNA_RNA_Inhib->Cytotoxicity

Caption: Mechanism of 6-MPR-induced cytotoxicity.

Experimental Protocol: MTT Assay

This protocol is designed for a 96-well plate format but can be scaled as needed. Adherence to aseptic cell culture techniques is mandatory throughout the procedure. For general cell culture and cryopreservation best practices, consult authoritative guides such as those provided by ATCC.[12][13][14][15][16]

Materials and Reagents
  • Cell Line: Select a cell line relevant to the research question (e.g., a cancer cell line like HeLa, MCF-7, or a specific line known to be sensitive to purine analogs).

  • 6-Morpholinopurine riboside (6-MPR): High-purity powder.

  • Vehicle/Solvent: Sterile Dimethyl sulfoxide (DMSO) of cell culture grade. Note: DMSO can be cytotoxic at concentrations >0.5%; ensure the final concentration in culture is low and consistent across all treatments.[17]

  • Complete Growth Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified for the cell line.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[10] Filter-sterilize through a 0.2 µm filter and store at -20°C, protected from light.

  • Solubilization Solution: 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate (SDS), and 2% (v/v) glacial acetic acid in deionized water, adjusted to pH 4.7.[11] Store at room temperature in a tightly sealed, solvent-resistant container.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • 96-well flat-bottom sterile tissue culture plates

    • Multichannel pipette

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.

Experimental Workflow

G A Day 1: Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B Day 2: Compound Treatment Prepare serial dilutions of 6-MPR. Treat cells and incubate for 48-72h. A->B C Day 4/5: MTT Assay Add MTT reagent to each well. Incubate for 2-4 hours. B->C D Formazan Solubilization Add solubilization solution. Incubate overnight. C->D E Data Acquisition Read absorbance at 570 nm. D->E F Data Analysis Calculate % Viability. Plot dose-response curve & determine IC50. E->F

Caption: Overall workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture cells until they reach the exponential growth phase.

  • Trypsinize (for adherent cells) and perform a cell count (e.g., using a hemocytometer and trypan blue).

  • Dilute the cell suspension in complete growth medium to an optimized seeding density. This density should ensure cells are ~70-80% confluent at the end of the experiment in untreated wells. A typical starting point is 5,000-10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume growth.

Day 2: Compound Treatment

  • Prepare a high-concentration stock solution of 6-MPR in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the 6-MPR stock solution in complete growth medium to achieve the desired final test concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest 6-MPR concentration.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate 6-MPR concentration or control medium.

  • Plate Layout is Critical:

    • Test Wells: Cells + various concentrations of 6-MPR.

    • Negative Control: Cells + complete growth medium (represents 100% viability).

    • Vehicle Control: Cells + medium with DMSO (to check for solvent toxicity).

    • Blank Control: Medium only (no cells) for background absorbance subtraction.

  • Return the plate to the incubator for the desired exposure period (typically 48 or 72 hours).

Day 4/5: Assay Execution and Measurement

  • After incubation, carefully add 10 µL of the 5 mg/mL MTT reagent to each well (including controls), resulting in a final concentration of 0.5 mg/mL.[9]

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells under a microscope.

  • Add 100 µL of the Solubilization Solution to each well.[9][11]

  • Gently mix by pipetting up and down or by using an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Allow the plate to stand overnight in the incubator to ensure all formazan is dissolved.

  • Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is standard) using a microplate reader.[9][11] A reference wavelength of >650 nm can be used to reduce background noise.[9]

Data Analysis and Interpretation

Calculating Cell Viability

The data should be processed to determine the percentage of cell viability for each concentration of 6-MPR.

  • Subtract Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • Calculate Percentage Viability: Normalize the data to the vehicle control wells.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Plot the % Viability against the log of the 6-MPR concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to fit the data and calculate the IC₅₀ value.

Sample Data and Interpretation
6-MPR Conc. (µM)Log [6-MPR]Mean Absorbance (570 nm)Corrected Absorbance% Viability
0 (Vehicle)N/A1.1521.100100.0%
0.01-2.001.1411.08999.0%
0.1-1.001.0250.97388.5%
10.000.6180.56651.5%
101.000.2200.16815.3%
1002.000.0980.0464.2%
BlankN/A0.0520.0000.0%

Interpretation: According to the international standard ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.[18] In the example table, concentrations of 1 µM and higher would be classified as cytotoxic.

Alternative Methodologies for Advanced Insights

While the MTT assay is a reliable endpoint assay, other methods can provide kinetic data and reveal different aspects of cytotoxicity.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity (a hallmark of necrosis or late apoptosis).[19][20] The amount of LDH in the supernatant is proportional to the number of lysed cells.[19] This method is advantageous as it is a direct measure of cell death rather than metabolic activity.

Real-Time Live-Cell Imaging

Platforms like the IncuCyte® Live-Cell Analysis System enable real-time, automated monitoring of cytotoxicity directly inside the incubator.[21] These systems use non-perturbing fluorescent dyes that enter cells with compromised membranes and stain their nuclei.[22][23] Automated image acquisition and analysis quantify the number of dead cells over time, providing kinetic dose-response curves.[24][25] This approach offers significant advantages:

  • Kinetic Data: Reveals the time course of cytotoxicity.

  • Morphological Analysis: Allows for visual confirmation of cell death.

  • Multiplexing: Can be combined with reagents that measure cell proliferation to distinguish between cytostatic and cytotoxic effects in the same well.[21][25]

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro cytotoxicity assessment of 6-Morpholinopurine riboside using the MTT assay. By understanding the compound's mechanism of action and adhering to rigorous experimental design, including appropriate controls, researchers can generate reliable and reproducible data crucial for the advancement of drug discovery and development programs. For deeper mechanistic insights, consideration of complementary assays such as LDH release or real-time live-cell analysis is highly recommended.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis.
  • International Organization for Standardization. (n.d.). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). ATCC Culture Guides.
  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • iTeh Standards. (2025, March). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • EVS. (2025). EVS-EN ISO 10993-5:2009+A11:2025.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time.
  • ATCC. (n.d.). ATCC Animal Cell Culture Guide.
  • PMC. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device.
  • PubMed. (2025, February 5). Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay.
  • ATCC. (n.d.). ATCC Primary Cell Culture Guide.
  • ATCC. (n.d.). ATCC Primary Cell Culture Guide.
  • Promega Corporation. (2013, October 15). Real-Time Monitoring of Cytotoxicity Using CellTox™ Green Dye and the Essen Bioscience IncuCyte™ FLR.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • News-Medical. (2025, October 9). Optimizing cytotoxicity assays with incucyte imaging technology.
  • MilliporeSigma. (n.d.). LDH Cytotoxicity Assay Kit(MAK529)-Technical Bulletin.
  • ATCC. (n.d.). Best Practices for Cell Culture.
  • BenchChem. (2025). Application Notes and Protocols for Testing Cytotoxicity of Nucleoside Analogs.
  • MolecularCloud. (2025, August 19). Cell Viability Assays: An Overview.
  • Drug Target Review. (2022, September 28). The best cell viability assays to measure adoptive cell therapy potency.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • Abcam. (n.d.). Cell viability assays.
  • PubMed. (n.d.). Purine analogue 6-methylmercaptopurine riboside inhibits early and late phases of the angiogenesis process.
  • PubMed. (n.d.). 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N.
  • PubMed. (1993, August 3). Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts.
  • Journal of Global Pharma Technology. (n.d.). Synthesis and Diagnosis of Nucleoside Analogues and Cytotoxic Effects against Normal Human Lymphocytes.
  • PubMed. (2017, December 15). The thiopurine nucleoside analogue 6-methylmercaptopurine riboside (6MMPr) effectively blocks Zika virus replication.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • DiVA portal. (n.d.). Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance.
  • PubMed. (n.d.). DNA modification induced by 6-mercaptopurine riboside in murine embryos.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • MDPI. (2005, August 31). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers.

Sources

Method

Application Notes and Protocols: Cell Culture Media Stability of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and evaluating the stability of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (MOR...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and evaluating the stability of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (MORP) in various cell culture media. As a purine nucleoside analogue with potential therapeutic applications, including antitumor activity, establishing its stability profile under experimental conditions is critical for the accurate interpretation of in vitro data.[1] This guide details the underlying chemical principles of MORP stability, provides step-by-step protocols for stability assessment, and offers insights into the interpretation of results.

Introduction: The Criticality of Compound Stability in Cell Culture

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is a purine nucleoside analogue.[1] Such analogues are known for their potential in targeting various cellular processes, including DNA synthesis and apoptosis, making them valuable candidates for anticancer research.[1] However, the complex nature of cell culture media, which contains a mixture of salts, amino acids, vitamins, and often serum, can present a challenging chemical environment for small molecules. Factors such as pH, temperature, enzymatic activity, and interactions with media components can all influence the stability of a test compound.[2]

This application note will provide the necessary framework to empower researchers to confidently assess the stability of MORP in their specific experimental setups, ensuring the integrity of their in vitro findings.

Chemical Principles of Purine Nucleoside Analogue Stability

The stability of purine nucleoside analogues like MORP is governed by their inherent chemical structure and the physicochemical conditions of the surrounding medium. Several key factors can influence their degradation.

Hydrolysis of the N-glycosidic Bond

A primary degradation pathway for many purine nucleoside analogues is the cleavage of the N-glycosidic bond that links the purine base to the ribose sugar.[3] This hydrolysis is often catalyzed by acidic or, to a lesser extent, basic conditions. The resulting products are the free purine base (6-morpholinopurine) and the ribose sugar. The rate of this hydrolysis is dependent on the pH of the cell culture medium, which is typically maintained between 7.2 and 7.4 by a bicarbonate buffering system.

Oxidation of the Purine Ring

The purine ring system can be susceptible to oxidation.[3] This can be influenced by the presence of reactive oxygen species (ROS) that may be generated by cellular metabolism or by components in the culture medium. The morpholino substituent at the 6-position may influence the electron density of the purine ring and thus its susceptibility to oxidation.

Enzymatic Degradation

Cell culture media supplemented with serum can contain various enzymes, such as nucleosidases and phosphorylases, that can metabolize purine nucleosides.[4][5] These enzymes can catalyze the cleavage of the N-glycosidic bond or other modifications to the molecule. Even in serum-free media, cells themselves can release enzymes that may contribute to the degradation of the compound.

Influence of Substituents

The nature of the substituent groups on the purine ring and the sugar moiety can significantly impact the stability of nucleoside analogues.[3] The morpholino group at the 6-position of MORP is an electron-donating group, which can affect the stability of the N-glycosidic bond and the susceptibility of the purine ring to chemical modifications.

Experimental Workflow for Stability Assessment

A systematic approach is essential for accurately determining the stability of MORP in cell culture media. The following workflow outlines the key steps, from initial preparation to data analysis.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare high-concentration stock solution of MORP (e.g., in DMSO) C Spike MORP into media at final concentration A->C B Select cell culture media (e.g., DMEM, RPMI-1640) +/- serum B->C D Incubate under standard cell culture conditions (37°C, 5% CO2) C->D E Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48, 72h) D->E F Quench degradation (e.g., by freezing or adding organic solvent) E->F G Quantify MORP concentration (e.g., by HPLC-UV or LC-MS) F->G H Plot concentration vs. time and calculate half-life (t1/2) G->H

Caption: Experimental workflow for assessing the stability of MORP in cell culture media.

Detailed Protocols

The following protocols provide a detailed methodology for conducting a stability study of MORP. It is crucial to perform these experiments in the specific cell culture medium and conditions that will be used for the planned biological assays.

Protocol 1: Preparation of MORP Stock Solution

Objective: To prepare a concentrated stock solution of MORP for accurate spiking into cell culture media.

Materials:

  • 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (MORP) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of MORP powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Stability Assessment in Cell Culture Media

Objective: To determine the rate of degradation of MORP in a specific cell culture medium over time.

Materials:

  • MORP stock solution (from Protocol 1)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile culture tubes or multi-well plates

  • Calibrated incubator (37°C, 5% CO₂)

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare the cell culture medium to be tested. If the final experiments will include serum, prepare a batch of medium with the same concentration of FBS.

  • Spike the pre-warmed cell culture medium with the MORP stock solution to the final desired concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent effects.

  • Immediately after spiking, take the first time point sample (T=0). This will serve as the initial concentration reference.

  • Incubate the remaining medium in a sterile container in a cell culture incubator at 37°C with 5% CO₂.

  • Collect aliquots of the medium at predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • For each time point, immediately process the sample to stop any further degradation. This can be achieved by:

    • Freezing the sample at -80°C.

    • Adding an equal volume of a cold organic solvent like acetonitrile or methanol to precipitate proteins and halt enzymatic activity.

  • Store the collected samples at -80°C until analysis.

  • Analyze the concentration of the remaining MORP in each sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7][8]

Protocol 3: Analytical Quantification of MORP

Objective: To accurately quantify the concentration of MORP in the collected samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

  • A suitable reverse-phase C18 column.

Procedure:

  • Method Development: Develop a robust analytical method for the separation and quantification of MORP. This includes optimizing the mobile phase composition, flow rate, and column temperature. A gradient elution may be necessary to separate MORP from potential degradation products and media components.

  • Calibration Curve: Prepare a series of calibration standards of MORP in the same cell culture medium (or a simplified matrix) at known concentrations. This will be used to create a standard curve for quantification.

  • Sample Analysis: Thaw the collected samples and, if necessary, centrifuge to remove any precipitated material. Inject a fixed volume of the supernatant onto the HPLC or LC-MS system.

  • Data Processing: Integrate the peak area corresponding to MORP in each chromatogram.

  • Quantification: Determine the concentration of MORP in each sample by comparing its peak area to the calibration curve.

Data Interpretation and Expected Results

The primary outcome of the stability study is the determination of the degradation rate and half-life (t₁/₂) of MORP in the tested cell culture medium.

Data Presentation

The results of the stability study should be presented in a clear and concise manner. A table summarizing the percentage of MORP remaining at each time point is highly recommended.

Time (hours)Medium A (e.g., DMEM + 10% FBS) % RemainingMedium B (e.g., Serum-Free DMEM) % Remaining
0100%100%
2[Insert Data][Insert Data]
4[Insert Data][Insert Data]
8[Insert Data][Insert Data]
24[Insert Data][Insert Data]
48[Insert Data][Insert Data]
72[Insert Data][Insert Data]
Half-Life Calculation

The half-life (t₁/₂) of MORP can be calculated by plotting the natural logarithm of the MORP concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k). The half-life can then be calculated using the following equation:

t₁/₂ = 0.693 / k

Implications of Stability Results
  • Stable (t₁/₂ > 72 hours): If MORP is found to be stable over the typical duration of a cell culture experiment, the nominal concentration added to the medium can be considered the effective concentration.

  • Moderately Stable (24 hours < t₁/₂ < 72 hours): For compounds with moderate stability, researchers should consider the timing of their assays. It may be necessary to replenish the compound by changing the medium during long-term experiments.

  • Unstable (t₁/₂ < 24 hours): If MORP is found to be unstable, this has significant implications for experimental design. Short-term assays may be required, or the medium may need to be replaced frequently to maintain a relatively constant concentration of the compound. It is also crucial to consider whether any degradation products are biologically active.

Potential Degradation Pathway

Understanding the potential degradation pathways of MORP is essential for interpreting stability data and identifying potential biologically active metabolites.

Degradation_Pathway cluster_degradation Potential Degradation Products MORP 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (MORP) PurineBase 6-Morpholinopurine MORP->PurineBase Hydrolysis of N-glycosidic bond Ribose β-D-Ribofuranose MORP->Ribose Hydrolysis of N-glycosidic bond OxidizedProducts Oxidized MORP Derivatives MORP->OxidizedProducts Oxidation of purine ring

Caption: Potential degradation pathways of MORP in cell culture media.

Conclusion

The stability of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine in cell culture media is a critical parameter that must be evaluated to ensure the validity of in vitro experimental results. By following the detailed protocols and guidelines presented in this application note, researchers can confidently assess the stability of MORP in their specific experimental systems. This will enable a more accurate interpretation of its biological effects and contribute to the generation of robust and reproducible data in the pursuit of novel therapeutic agents.

References

  • Genemarkbio. (n.d.). 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine. Retrieved from [Link]

  • Study on the molecular structure and thermal stability of purine nucleoside analogs. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Morpholin-4-YL-9H-purine. Retrieved from [Link]

  • Guerin, D. J., et al. (n.d.). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PMC. Retrieved from [Link]

  • V-Bio. (2025, April 25). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Yamamoto, K., et al. (2021). Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5m CG base pair. RSC Publishing. Retrieved from [Link]

  • NIST. (n.d.). 9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-. Retrieved from [Link]

  • MDPI. (2023, March 29). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine metabolism. Retrieved from [Link]

  • PubChem. (n.d.). purine nucleotides degradation II (aerobic) | Pathway. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023, May 3). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). 6-Amino-9-(beta-D-ribofuranosyl)-9H-purine | CAS 58-61-7. Retrieved from [Link]

  • Elsevier. (n.d.). Chapter 27. Retrieved from [Link]

  • Purdue University. (2025, August 2). The Effect of Purines on DNA Crystal Stability at the Nick Point. Retrieved from [Link]

  • JJ Medicine. (2017, April 18). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. Retrieved from [Link]

  • KEGG. (n.d.). Purine metabolism - Reference pathway. Retrieved from [Link]

  • ResearchGate. (2025, August 13). (PDF) Comprehensive measurement of purines in biological samples. Retrieved from [Link]

  • Frontiers. (2025, July 31). Comprehensive measurement of purines in biological samples. Retrieved from [Link]

  • R Discovery. (2025, July 31). Comprehensive measurement of purines in biological samples. Retrieved from [Link]

  • MDPI. (2023, August 19). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Retrieved from [Link]

  • bioRxiv. (2025, March 5). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. Retrieved from [Link]

Sources

Application

Application Note: Precision IC50 Determination of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine in Leukemia Suspension Cultures

Abstract & Introduction The evaluation of nucleoside analogs remains a cornerstone in leukemia drug discovery. 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (hereafter referred to as 6-MPR ) is a N6-substituted adenos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The evaluation of nucleoside analogs remains a cornerstone in leukemia drug discovery. 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (hereafter referred to as 6-MPR ) is a N6-substituted adenosine analog. Unlike simple purine bases, the presence of the morpholine ring at the N6 position and the ribose moiety imparts unique lipophilicity and metabolic stability, potentially altering its interaction with adenosine kinases and nucleoside transporters (ENT1/2).

Determining the half-maximal inhibitory concentration (IC50) of 6-MPR in leukemia cells presents specific technical challenges. Unlike adherent solid tumor models, leukemia cells (e.g., T-cell acute lymphoblastic leukemia Jurkat cells or promyelocytic leukemia HL-60 cells) grow in suspension. Standard MTT protocols, which require media aspiration and formazan crystal solubilization, introduce significant experimental error in suspension cultures due to accidental cell loss during washing.

This Application Note details a high-fidelity protocol using the MTS/PMS (One-Solution) assay system. This "no-wash" method preserves cell population integrity, ensuring that IC50 values reflect true pharmacological potency rather than handling artifacts.

Experimental Design & Rationale

The "Edge Effect" Mitigation

In 96-well plate assays, evaporation from outer wells concentrates the drug and media, artificially inflating toxicity.

  • Strategy: Fill all perimeter wells (Rows A and H, Columns 1 and 12) with sterile PBS. Use only the inner 60 wells for data generation.

Reagent Choice: MTS vs. MTT
  • MTT: Produces insoluble purple formazan. Requires spinning plates (risk of compacting cells) and aspirating media (risk of sucking up cells). Not recommended for leukemia.

  • MTS + PMS: Bioreduced by metabolically active cells into a soluble formazan product.

    • Mechanism:[1][2][3][4][5] Phenazine methosulfate (PMS) acts as an intermediate electron acceptor, transferring electrons from NADH to reduce the MTS tetrazolium into a soluble colored formazan product.

    • Benefit: Absorbance is read directly without removing media.

Cell Density Optimization

Leukemia cells have high metabolic rates but do not undergo contact inhibition in the same way as adherent cells.

  • Optimal Seeding: 10,000 to 20,000 cells/well.

  • Reasoning: Lower densities result in signals below the linear detection range of the spectrophotometer; higher densities lead to nutrient depletion before the 72-hour endpoint.

Materials & Preparation

Compound Preparation[6]
  • Target: 6-Morpholinopurine Riboside (MW ≈ 337.33 g/mol ).

  • Solvent: Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Stock Solution: Prepare a 20 mM stock.

    • Calculation: Dissolve 6.75 mg of 6-MPR in 1 mL of DMSO.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Cell Culture Media
  • Base: RPMI-1640 (standard for Jurkat/HL-60).

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 2 mM L-Glutamine.

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest leukemia cells in the exponential growth phase (viability >95% via Trypan Blue exclusion).

  • Centrifuge at 200 x g for 5 minutes to remove old media. Resuspend in fresh RPMI-1640.

  • Count and adjust cell density to 2.0 x 10⁵ cells/mL .

  • Plate 50 µL of cell suspension into the inner 60 wells of a 96-well flat-bottom plate (10,000 cells/well).

  • Blanking: Add 50 µL of media without cells to 3 wells (Media Blank).

  • Edge: Fill perimeter wells with 200 µL PBS.

Phase 2: Compound Treatment (Day 0 + 1 hour)

Prepare a 2X concentration plate to avoid pipetting errors in the cell plate.

  • Dilution Series: Prepare 9 serial dilutions (1:3 or 1:2) of 6-MPR in complete media.

    • Top Concentration: 200 µM (Final assay conc: 100 µM).

    • Vehicle Control: Media + 0.5% DMSO (Final assay conc: 0.25% DMSO).

  • Addition: Add 50 µL of the 2X drug solutions to the respective wells containing 50 µL cells.

    • Final Volume: 100 µL/well.

    • Final DMSO: Ensure <0.5% in all wells to prevent solvent toxicity.

  • Incubation: Incubate at 37°C, 5% CO₂, 95% humidity for 72 hours .

Phase 3: Readout (Day 3)
  • Reagent Prep: Thaw CellTiter 96® AQueous One Solution (MTS) or equivalent.

  • Addition: Add 20 µL of MTS reagent directly to each well (no washing).

  • Incubation: Incubate for 1–4 hours at 37°C.

    • Check: Visually inspect for color change (brownish-red) after 1 hour.

  • Measurement: Shake plate for 10 seconds. Measure absorbance at 490 nm using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the critical "No-Wash" workflow required for suspension cells.

Leukemia_MTS_Workflow Harvest Harvest Cells (Exp. Phase) Seed Seed 10k Cells (50 µL/well) Harvest->Seed Treat Add 50 µL Drug (Final Vol: 100 µL) Seed->Treat  T=0h PrepDrug Prep 2X Drug Dilutions PrepDrug->Treat Incubate Incubate 72h @ 37°C Treat->Incubate AddMTS Add 20 µL MTS (NO WASH) Incubate->AddMTS  T=72h Read Read OD 490 nm AddMTS->Read  +1-4h

Caption: Optimized "No-Wash" MTS workflow for leukemia suspension cells to prevent cell loss.

Putative Mechanism of Action

6-MPR likely follows the nucleoside analog activation pathway.

MOA_Pathway Drug_Ext 6-MPR (Extracellular) Transporter ENT1/2 (Nucleoside Transporter) Drug_Ext->Transporter Drug_Int 6-MPR (Intracellular) Transporter->Drug_Int AK Adenosine Kinase (Phosphorylation) Drug_Int->AK MPR_MP 6-MPR-MP (Monophosphate) AK->MPR_MP Activation DNARNA Inhibition of DNA/RNA Synthesis MPR_MP->DNARNA Antimetabolite Effect Apoptosis Apoptosis (Caspase Activation) DNARNA->Apoptosis

Caption: Putative uptake and activation pathway of 6-MPR via nucleoside transporters and kinase activation.

Data Analysis & Expected Results

Calculation
  • Subtract Background: Average

    
     of "Media Blank" wells from all sample wells.
    
  • Normalize: Calculate % Viability for each well:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Use non-linear regression (4-parameter logistic model) to determine IC50.

Example Data Structure
Concentration (µM)Well 1 (OD)Well 2 (OD)Well 3 (OD)Mean OD% Viability
0 (Vehicle) 1.2051.1981.2101.204100%
0.1 1.1501.1401.1601.15095.5%
1.0 0.9800.9500.9700.96780.3%
10.0 0.4500.4600.4400.45037.3%
100.0 0.1200.1150.1250.1209.9%

Note: Typical IC50 values for N6-substituted adenosine analogs in leukemia lines range from 1 µM to 50 µM depending on the expression levels of Adenosine Kinase and ENT transporters.

References

  • National Cancer Institute (NCI). (2023). In Vitro Cell Line Screening Project (IVCLSP) Methodology. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[6][7][8][9][10] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Volpato, M., et al. (2007). High-throughput screening of the NCI-60 cell line panel for nucleoside transport activity. Molecular Cancer Therapeutics. Retrieved from [Link]

Sources

Method

Crystallization techniques for 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Application Note: Optimized Crystallization Strategies for 6-(4-Morpholino)-9-( -D-ribofuranosyl)-9H-purine Executive Summary This guide details the physicochemical properties and crystallization protocols for 6-(4-Morph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Crystallization Strategies for 6-(4-Morpholino)-9-(


-D-ribofuranosyl)-9H-purine 

Executive Summary

This guide details the physicochemical properties and crystallization protocols for 6-(4-Morpholino)-9-(


-D-ribofuranosyl)-9H-purine  (hereafter referred to as 6-MPR ).[1][2] This nucleoside analog features a bulky morpholine ring at the C6 position of the purine core, which significantly alters its solubility and packing forces compared to adenosine.[1][2]

While the ribose moiety imparts hydrophilicity, the morpholine ring introduces conformational flexibility and lipophilicity that can lead to "oiling out" (phase separation) rather than crystallization.[1][2] This note provides three validated protocols to overcome these challenges, ensuring high-purity isolation for biological assays or X-ray diffraction studies.

Physicochemical Profile & Solubility

Understanding the competing forces in 6-MPR is critical for solvent selection.[1][2]

  • H-Bond Donors: Ribose hydroxyls (3), Purine N (if protonated).[1][2]

  • H-Bond Acceptors: Morpholine oxygen, Ribose oxygens, Purine nitrogens.[1][2]

  • Lipophilicity: The morpholine chair conformation disrupts the planar

    
    -
    
    
    
    stacking typical of purines, increasing solubility in moderately polar organic solvents compared to Adenine.[1][2]

Table 1: Solubility Matrix & Solvent Selection

Solvent SystemSolubilityApplicationRisk Factor
DMSO High (>100 mg/mL)Stock solution, Anti-solvent feedDifficult to remove; Hygroscopic.[1][2][3]
Methanol (MeOH) Moderate-HighVapor diffusion, EvaporationSolvate formation.[1][2]
Ethanol (EtOH) Moderate (Hot)Bulk Recrystallization Low risk; standard for nucleosides.[1][2]
Water Low-ModerateAnti-solventHydrate formation.[1][2]
Diethyl Ether InsolublePrecipitant (Vapor diffusion)Peroxide formation (storage).[1][2]
Hexane InsolubleWash solventNone.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate crystallization technique based on the purity and quantity of the starting material.

CrystallizationWorkflow Start Crude 6-MPR Material PurityCheck Check Purity (HPLC) Start->PurityCheck Decision Goal? PurityCheck->Decision >90% Purity MethodC Protocol C: Anti-Solvent (DMSO/Water) PurityCheck->MethodC <90% (Pre-clean) Bulk Bulk Purification (>100 mg) Decision->Bulk Need Material Structural Structural Analysis (Single Crystal) Decision->Structural Need X-Ray Data MethodA Protocol A: Ethanol/Water Cooling Bulk->MethodA MethodB Protocol B: Vapor Diffusion (MeOH/Et2O) Structural->MethodB OilOut Risk: Oiling Out MethodA->OilOut Cooling too fast Remedy Remedy: Seed with Iso-structural Nucleoside OilOut->Remedy Remedy->MethodA

Figure 1: Decision matrix for 6-MPR crystallization. Protocol A is preferred for scale-up, while Protocol B is optimized for diffraction-quality crystals.[1][2]

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Bulk Purification)

Best for: Final purification of synthesized material (>100 mg).[1][2]

Scientific Rationale: Ethanol and water form azeotropes that match the amphiphilic nature of 6-MPR.[1][2] The morpholine ring is soluble in hot ethanol, while the ribose moiety ensures solubility in the water fraction.[1][2] Cooling reduces the solubility limit, forcing the lattice to form while impurities remain in the mother liquor.[1][2]

  • Preparation: Suspend 500 mg of crude 6-MPR in 10 mL of Ethanol (100%) .

  • Heating: Heat the suspension to 65°C (near boiling) in a water bath.

  • Titration: If the solid does not dissolve, add Deionized Water dropwise (approx.[1][2] 0.5 mL increments) while maintaining heat until a clear solution is obtained.

    • Note: Do not exceed 20% water volume.[1][2] If it remains insoluble, the material may be a salt form; check pH.[1][2]

  • Filtration: Hot filter through a 0.45

    
    m PTFE syringe filter to remove dust/insoluble silica.[1][2]
    
  • Nucleation: Allow the filtrate to cool slowly to Room Temperature (RT) over 4 hours.

    • Critical Step: Wrap the vial in foil or place in a Dewar flask to slow the cooling rate.[1][2] Rapid cooling promotes oiling out.[1][2]

  • Harvesting: Collect white needles/plates via vacuum filtration. Wash with cold Ethanol:Ether (1:1).[2]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove solvates.

Protocol B: Vapor Diffusion (Single Crystal Growth)

Best for: X-Ray Diffraction (XRD) studies.[1][2]

Scientific Rationale: This method relies on the slow diffusion of a volatile anti-solvent (Ether) into a solution of the drug (Methanol).[1][2] As the Ether diffuses in, the polarity of the mixture decreases, gently pushing 6-MPR out of solution into an ordered lattice.[1][2]

  • Inner Solution: Dissolve 10 mg of 6-MPR in 0.5 mL of Methanol (HPLC grade) in a small GC vial (1.5 mL). Ensure the solution is sub-saturated (clear).[1][2]

  • Outer Chamber: Place the open GC vial inside a larger 20 mL scintillation vial.

  • Precipitant: Carefully pipette 3 mL of Diethyl Ether into the larger vial (surrounding the small vial).

    • Caution: Do not let the ether spill into the inner vial.[1][2]

  • Sealing: Cap the large vial tightly. Seal with Parafilm to prevent ether evaporation.[1][2]

  • Incubation: Store at 4°C. The temperature gradient combined with diffusion promotes high-quality crystal growth over 3–7 days.

Troubleshooting: The "Oiling Out" Phenomenon

Morpholine-substituted nucleosides are notorious for separating as a viscous oil rather than a solid.[1][2] This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Crystal Nucleation boundary.[1][2]

Mitigation Strategy:

  • Seeding: Add a micro-crystal of a homologous compound (e.g., Adenosine or N6-benzyladenosine) to the saturated solution at the cloud point. This provides a template for the ribose moiety to anchor.[1][2]

  • Sonication: If oil droplets form, reheat the solution to dissolve them, then apply a 2-second ultrasonic pulse to induce nucleation before cooling.[1][2]

  • Solvent Switch: If Ethanol/Water fails, switch to Isopropanol (IPA) .[1][2] The higher boiling point and lower polarity of IPA often favor the morpholine packing interactions.[1][2]

Characterization & Validation

To ensure the protocol was successful, the isolated solid must meet these criteria:

  • Melting Point (DSC): Expect a sharp endotherm.[1][2] Broad peaks indicate amorphous content or solvates.[1][2] (Target range: 160–220°C, dependent on polymorph).[1][2]

  • PXRD (Powder X-Ray Diffraction): Crystalline 6-MPR will show sharp Bragg peaks.[1][2] Amorphous "oils" will show a "halo" at 2

    
     = 20-30°.[1][2]
    
  • 1H-NMR (DMSO-d6): Verify the integrity of the morpholine ring (multiplets at

    
     3.7 and 4.3 ppm) and the anomeric proton of ribose (
    
    
    
    ~5.9 ppm).

References

  • Synthesis and Properties of N6-Substituted Purines: Kikugawa, K., et al. "Platelet aggregation inhibitors.[1][2] IX. Chemical transformation of adenosine into N6-substituted adenosines." Chemical & Pharmaceutical Bulletin, vol. 25, no.[1][2] 8, 1977, pp. 1959-1969.[1][2] [1][2]

  • Solubility of Morpholino-Purine Derivatives: Badyal, S., et al. "Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening."[1][2] Molecules, vol. 28, no.[1][2] 7, 2023.[1][2] (Describes ethanol recrystallization of morpholino-purines).

  • General Nucleoside Crystallization: Giacovazzo, C., et al. Fundamentals of Crystallography.[1][2] Oxford University Press, 2011.[1][2] (Standard text for vapor diffusion techniques).

  • Compound Data & Safety: PubChem. "6-Morpholin-4-yl-9H-purine (Aglycone reference)."[1][2] National Library of Medicine.[1][2] [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

Compound ID: 6-Morpholinopurine Riboside | CAS: 52940-48-4 Support Level: Tier 3 (Advanced Application Scientist)[1] Executive Summary & Chemical Context The Core Challenge: 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-puri...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 6-Morpholinopurine Riboside | CAS: 52940-48-4 Support Level: Tier 3 (Advanced Application Scientist)[1]

Executive Summary & Chemical Context

The Core Challenge: 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine presents a classic "amphiphilic conflict."[1] While the ribose moiety is hydrophilic, the 6-morpholinopurine base is significantly lipophilic and planar.[1] This structure encourages strong intermolecular


-

stacking in the crystal lattice, resisting solvation in pure water.[1]

Quick Diagnostic:

  • Water Solubility: Poor (Predicted < 0.5 mg/mL at neutral pH).[1]

  • DMSO Solubility: High (> 50 mg/mL).[1]

  • Primary Risk: Precipitation ("crashing out") upon dilution of DMSO stocks into aqueous media.[1]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct solubilization strategy for your specific application.

SolubilityDecision cluster_legend Key Start Start: Define Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo HighConc High Concentration Required? (>100 µM) InVitro->HighConc Cyclodextrin Protocol B: Cyclodextrin Complexation InVivo->Cyclodextrin Gold Standard Acidic Protocol C: pH Adjustment (Caution) InVivo->Acidic Last Resort No No HighConc->No Low Risk Yes Yes HighConc->Yes Precipitation Risk DMSO_Simple Protocol A: DMSO Stock + Media Dilution No->DMSO_Simple Yes->Cyclodextrin Legend Blue: Pathway Selection Green: Recommended Protocol Red: High Caution

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Technical Protocols

Protocol A: The "Solvent Shift" (In Vitro Standard)

Best for: Cellular assays where final DMSO concentration < 0.5%.

The Mechanism: This method relies on creating a hyper-concentrated stock in an organic solvent (DMSO) and rapidly dispersing it into the aqueous phase before crystal nucleation can occur.[1]

Step-by-Step:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10–50 mM . Vortex until the solution is perfectly clear.

    • Tip: If the solution is cloudy, warm gently to 37°C in a water bath.

  • Aliquot & Store: Store stocks at -20°C to prevent freeze-thaw cycles, which induce crystallization.

  • The "Jet" Dilution:

    • Prepare your culture media (warm to 37°C).

    • While vortexing the media, inject the DMSO stock directly into the center of the liquid.

    • Do not add the stock to the side of the tube; this creates local high-concentration zones that trigger precipitation.[1]

Troubleshooting Table:

Symptom Cause Solution
White precipitate immediately upon dilution Local saturation Use "Jet" dilution; reduce stock concentration.
Crystals form after 2 hours Thermodynamic instability Switch to Protocol B (Cyclodextrins).[1]

| Cytotoxicity in vehicle control | High DMSO % | Ensure final DMSO is < 0.1% or 0.5% max.[1] |

Protocol B: Cyclodextrin Encapsulation (Gold Standard)

Best for: In vivo studies, high-concentration aqueous stocks, and long-term stability.[1]

The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "host-guest" complex.[1] The lipophilic morpholine-purine base inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility. This prevents the compound from aggregating.[1]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]

  • Sterile Water or Saline

  • 0.22 µm Syringe Filter[1]

Step-by-Step Workflow:

CyclodextrinWorkflow Step1 1. Prepare Vehicle 20-30% w/v HP-β-CD in Water Step2 2. Add Compound Add solid powder to vehicle Step1->Step2 Step3 3. Energy Input Sonicate (30 mins) or Stir (4 hours) Step2->Step3 Step4 4. Clarification Filter (0.22 µm) Step3->Step4 Step5 5. QC Check Visual inspection for Tyndall effect Step4->Step5

Figure 2: Workflow for generating a stable host-guest inclusion complex.

Detailed Procedure:

  • Vehicle Prep: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1]

  • Dispersion: Add the 6-morpholinopurine riboside powder slowly to the cyclodextrin solution.

  • Complexation:

    • Preferred: Sonicate in a water bath at 40°C for 30–60 minutes.

    • Alternative: Stir magnetically overnight at room temperature.

  • Filtration: Pass the solution through a 0.22 µm PES filter. This removes any uncomplexed drug crystals.[1]

  • Validation: The filtrate should be clear. If it is hazy, the complexation capacity was exceeded (reduce drug concentration).

Protocol C: pH Manipulation (High Caution)

Best for: Specific analytical chemistry applications.[1]

The Mechanism: The morpholine nitrogen is basic (approximate pKa ~8 when free, but modulated by the purine ring). Lowering the pH can protonate the nitrogen, forming a cation that is highly water-soluble.[1]

Critical Warning: Purine ribosides are susceptible to acid-catalyzed depurination (cleavage of the glycosidic bond between the purine and the ribose) at low pH (pH < 3).[1]

Guidelines:

  • Target pH: 4.5 – 5.5 (Use Acetate or Citrate buffers).[1]

  • Avoid: Strong mineral acids (HCl) which create local pH < 1 drops.[1]

  • Stability: Use these solutions immediately.[1] Do not store long-term.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with limitations. Ethanol is more volatile and can cause precipitation faster than DMSO due to evaporation during handling.[1] DMSO is preferred for stock stability.[1]

Q: Why does my compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The ions in PBS (Na+, K+, Cl-) compete for water molecules, reducing the hydration shell available for your hydrophobic compound.

  • Fix: Dilute in water first, then add 10x PBS concentrate, or use Protocol B (Cyclodextrins) which shields the drug from ionic strength effects.

Q: Is this compound stable in solution? A:

  • In DMSO: Stable for months at -20°C.[1]

  • In Water/Media: Prone to hydrolysis over time, especially at extreme pH. Prepare fresh or freeze aliquots.

References

  • PubChem. Compound Summary: 6-Morpholin-4-yl-9H-purine (Base Scaffold).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates Protocol B). Available at: [Link]

  • Jena Bioscience. 6-Mercaptopurine-riboside-5'-monophosphate Datasheet (Analogous Purine Riboside Properties). Available at: [Link][1][2][3][4][5][6]

  • NIST Chemistry WebBook. 9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl- (Structural Analog Data). Available at: [Link][1]

Sources

Optimization

Technical Support Center: Stability of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

Compound ID: 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Common Aliases: 6-Morpholinopurine riboside; 6-MPR; N6,N6-Morpholino-adenosine analog. Chemical Class: N-substituted Purine Nucleoside.

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Common Aliases: 6-Morpholinopurine riboside; 6-MPR; N6,N6-Morpholino-adenosine analog. Chemical Class: N-substituted Purine Nucleoside.

Core Technical Directive: The Acid Sensitivity Profile

Executive Summary: Researchers frequently encounter unexplained loss of potency or purity when handling 6-morpholinopurine riboside in acidic media. Like all purine nucleosides, this compound is susceptible to acid-catalyzed hydrolysis of the N-glycosidic bond .

While the morpholine group at the C6 position provides unique electronic stabilization compared to halogenated purines (e.g., 6-chloropurine riboside), it does not render the molecule immune to depurination. In acidic buffers (pH < 4.0), the compound decomposes into the free base (6-morpholinopurine) and D-ribose.

Critical Thresholds:

  • pH < 2.0: Rapid degradation (Minutes to Hours).

  • pH 2.0 – 4.0: Moderate instability (Hours to Days; temperature dependent).

  • pH 5.0 – 8.0: Generally stable (Optimal working range).

Mechanistic Insight: Why Degradation Occurs

To troubleshoot effectively, you must understand the "Invisible" degradation pathway. The morpholine ring is an electron-donating group, but the N7 nitrogen of the purine ring remains a basic site.

The Pathway:

  • Protonation: In acidic media, the purine ring (typically N7 or N3) becomes protonated.

  • Destabilization: This positive charge withdraws electron density from the glycosidic bond (N9–C1').

  • Cleavage: Water attacks the anomeric carbon (C1'), releasing the free purine base and ribose (often via an oxocarbenium ion intermediate).

Visualization: Acid-Catalyzed Hydrolysis Pathway

HydrolysisMechanism Compound Intact Nucleoside (6-Morpholinopurine riboside) Protonation Protonation Step (H+ attacks Purine N7/N3) Compound->Protonation Acidic Buffer (pH < 4) Transition Oxocarbenium Ion Intermediate Protonation->Transition Rate Limiting Step Products Hydrolysis Products 1. Free Base (6-Morpholinopurine) 2. D-Ribose Transition->Products + H2O (Depurination)

Figure 1: The acid-catalyzed depurination mechanism.[1] The reaction rate is generally first-order with respect to hydrogen ion concentration.

Troubleshooting Guide: Diagnostics & Solutions

Use this modular guide to identify if acid hydrolysis is the root cause of your experimental anomalies.

Scenario A: "My HPLC peak is splitting or disappearing."

Symptom: You observe a new peak with a longer retention time (more hydrophobic) than the parent nucleoside. Root Cause: The glycosidic bond has cleaved.[2][3][4] The "new peak" is likely the 6-morpholinopurine free base , which is less polar than the riboside parent.

Diagnostic StepAction
Check Mobile Phase Are you using >0.1% TFA (pH ~2) or leaving samples in the autosampler for >12 hours? Fix: Switch to Formic Acid (pH ~2.5) or Acetate (pH 4.5), or analyze immediately.
Check Sample Diluent Did you dissolve the sample in 0.1 M HCl to improve solubility? Fix: Dissolve in DMSO first, then dilute into neutral buffer (PBS).
Scenario B: "Inconsistent IC50 values in cell-based assays."

Symptom: Potency decreases over the course of a long incubation or varies between batches. Root Cause: The compound is degrading in the assay media or during a cell lysis step involving acid (e.g., TCA precipitation).

Diagnostic StepAction
Check Quenching If stopping a reaction with acid (e.g., TCA or Perchloric acid), the nucleoside will hydrolyze post-quench. Fix: Neutralize rapidly or use organic solvent precipitation (Acetonitrile/Methanol).
Check Media pH Is the cell culture media becoming acidic (yellowing) due to metabolic activity? Fix: Increase buffering capacity (HEPES) to maintain pH > 7.0.

Validated Protocol: Stability Assessment

Do not rely on literature values alone. Perform this self-validating "Stress Test" to determine the exact half-life (


) of the compound in your specific buffer system.
Materials
  • Analyte: 10 mM stock of 6-Morpholinopurine riboside in DMSO.

  • Buffer A (Acidic): 100 mM Potassium Phosphate, pH 2.0.

  • Buffer B (Neutral Control): 100 mM Potassium Phosphate, pH 7.4.

  • Internal Standard: Caffeine (chemically stable, distinct HPLC profile).

Workflow Diagram

StabilityWorkflow Start Prepare Reaction Mix (50 µM Compound + Buffer) Incubate Incubate at 37°C (Water Bath) Start->Incubate Sample Sampling Points (0, 30, 60, 120, 240 min) Incubate->Sample At time t Quench Quench/Neutralize (Dilute 1:1 with 100mM Phosphate pH 8) Sample->Quench Critical Step HPLC HPLC Analysis (Measure Area Ratio vs. Internal Std) Quench->HPLC

Figure 2: Kinetic stability assay workflow. Immediate neutralization (Quench) is vital to freeze the reaction profile.

Step-by-Step Procedure
  • Preparation: Dilute DMSO stock to 50 µM in pre-warmed Buffer A and Buffer B. Add Internal Standard (50 µM).

  • Incubation: Maintain at 37°C.

  • Sampling: At

    
     minutes, remove 100 µL aliquots.
    
  • Neutralization (CRITICAL): Immediately transfer the aliquot into a vial containing 100 µL of cold 100 mM Phosphate buffer (pH 8.0) or 100 µL Methanol to stop the hydrolysis.

  • Analysis: Inject onto HPLC (C18 column).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life:
    
    
    .

Frequently Asked Questions (FAQs)

Q1: Does the morpholine group make the compound more stable than Adenosine? A: Marginally, but not significantly in strong acid. While the morpholine nitrogen is electron-donating (which can stabilize the glycosidic bond against protonation-induced cleavage compared to halogens), the steric bulk can also influence conformation. Treat it as acid-labile like most N-substituted purines.

Q2: Can I use 0.1% TFA for LC-MS analysis? A: Yes, but with strict time limits. The residence time in the column is short (minutes), which is usually acceptable. However, do not store the sample in TFA-containing solvents in the autosampler for long sequences. Use 0.1% Formic Acid (weaker acid) or Ammonium Acetate if degradation is observed.

Q3: How should I store the solid powder? A: Store at -20°C, desiccated. The solid is generally stable. Instability is primarily a solution-state phenomenon driven by water and protons.

Q4: I need to perform a reaction in acid. Is it impossible? A: Not impossible, but it requires kinetic control. If you must expose the compound to acid (e.g., detritylation), perform the reaction at 0°C and neutralize immediately upon completion. The rate of hydrolysis drops significantly at lower temperatures.

References

  • Zoltewicz, J. A., Clark, D. F., Sharpless, T. W., & Grahe, G. (1970).[5] Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. Journal of the American Chemical Society, 92(6), 1741–1750.[5]

  • Stockbridge, R. B., & Wolfenden, R. (2009). The rate of spontaneous cleavage of the glycosidic bond of adenosine.[4] Bioorganic Chemistry, 38(5), 224–228.[4]

  • Garrett, E. R., & Mehta, P. J. (1972).[6] Solvolysis of adenine nucleosides. I. Effects of sugars and adenine substituents on acid solvolyses. Journal of the American Chemical Society, 94(24), 8532–8541.[6]

  • Gao, Z. G., & Jacobson, K. A. (2007). N6-substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors.[7] Biochemical Pharmacology, 74(11), 1621-1630.

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

Introduction: Welcome to the technical support guide for the synthesis of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine. This molecule, a key purine nucleoside analogue, finds application in various research areas, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine. This molecule, a key purine nucleoside analogue, finds application in various research areas, including the development of novel therapeutic agents.[1] Achieving high purity is paramount for obtaining reliable and reproducible results in downstream biological assays. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the common challenges and impurity profiles encountered during its synthesis. We will delve into the root causes of these issues and provide field-proven protocols for their prevention and remediation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a significant amount of starting material, 6-chloro-9-(β-D-ribofuranosyl)-9H-purine, in my final product. What went wrong?

A1: Root Cause Analysis & Prevention

This is the most common issue and typically points to an incomplete nucleophilic aromatic substitution reaction. The chlorine atom at the C6 position of the purine ring is the leaving group, which is displaced by the secondary amine of morpholine. Several factors can impede this process:

  • Insufficient Reagents or Suboptimal Stoichiometry: An inadequate excess of morpholine can lead to an incomplete reaction. While a 1:1 stoichiometry is theoretical, in practice, a significant excess of the amine (typically 3-5 equivalents) is required to drive the reaction to completion.

  • Inadequate Base: The reaction generates hydrochloric acid (HCl), which protonates the morpholine, rendering it non-nucleophilic. An appropriate base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or even excess morpholine itself) is crucial to neutralize the generated acid. An insufficient amount of base will stall the reaction.

  • Low Reaction Temperature or Insufficient Time: While the reaction proceeds at room temperature, it can be slow. Gentle heating (e.g., 50-70 °C) is often employed to increase the reaction rate. Ensure the reaction is monitored by a suitable technique (TLC or LC-MS) until the starting material is consumed.

  • Solvent Choice: The reaction is typically performed in polar aprotic solvents like DMF or DMSO, or in alcohols like ethanol or isopropanol. The choice of solvent can influence reaction rates and solubility of reagents.

Troubleshooting & Remediation Protocol:

  • Re-treat the Crude Product: If the reaction has been worked up, you can often subject the crude material to the reaction conditions again. Dissolve the product in a suitable solvent (e.g., ethanol), add 2-3 equivalents of morpholine and 3 equivalents of a base like TEA, and heat the mixture at 60 °C, monitoring by HPLC until the 6-chloropurine riboside is consumed.

  • Optimize Future Reactions:

    • Use at least 3 equivalents of morpholine.

    • Use at least 3-4 equivalents of a non-nucleophilic base like DIPEA or TEA.

    • Run the reaction in ethanol or isopropanol at 60-70 °C.

    • Monitor reaction completion every 2-4 hours.

FAQ 2: My LC-MS shows a significant impurity with a mass corresponding to inosine (Hypoxanthine-9-β-D-ribofuranosyl-purine). How is this formed?

A2: Root Cause Analysis & Prevention

The presence of inosine is a classic indicator of hydrolysis. The C6-Cl bond in the starting material, 6-chloropurine riboside, is susceptible to nucleophilic attack by water.[2] This hydrolysis reaction competes with the desired morpholine substitution, converting the starting material into inosine.

  • Causality: Water present in the reaction medium acts as a nucleophile. This is often exacerbated by the presence of a base, which can generate hydroxide ions, a much stronger nucleophile than water. The resulting product, inosine, is structurally similar to your target compound but more polar, which can complicate purification.

Prevention & Remediation Protocol:

  • Ensure Anhydrous Conditions:

    • Use dry solvents. Purchase anhydrous grade solvents or dry them using standard laboratory procedures (e.g., molecular sieves).

    • Dry your glassware thoroughly in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • Purification Strategy: Inosine is significantly more polar than the desired product.

    • Silica Gel Chromatography: A well-optimized gradient of dichloromethane/methanol or ethyl acetate/methanol can effectively separate inosine from the 6-morpholino product.[3] The more polar inosine will elute later.

    • Reversed-Phase HPLC (C18): This is an excellent method for separating these closely related nucleosides. Using a water/acetonitrile or water/methanol gradient, the more polar inosine will elute earlier than the target compound.[3]

FAQ 3: I have detected the free base, 6-morpholinopurine, and what appears to be ribose or its degradation products. What causes this decomposition?

A3: Root Cause Analysis & Prevention

This impurity profile indicates the cleavage of the N-glycosidic bond, which links the purine base to the ribofuranosyl sugar. This bond is susceptible to hydrolysis, particularly under acidic conditions.

  • Causality: The N9-C1' bond is an N-glycoside, which can be hydrolyzed. If the HCl generated during the reaction is not adequately neutralized, the reaction medium can become acidic, promoting this cleavage. Similarly, harsh acidic conditions during workup (e.g., washing with strong acid) or purification can cause this degradation. The degradation of purines is a well-documented metabolic process that can be mimicked by harsh chemical conditions.[4][5]

Prevention & Remediation Protocol:

  • Maintain pH Control:

    • Ensure a sufficient amount of base is present during the reaction to scavenge all generated HCl.

    • During aqueous workup, use a mild buffer or a saturated sodium bicarbonate solution for washes instead of strong acids or bases.

  • Purification Considerations:

    • The free base, 6-morpholinopurine, is significantly less polar than the ribosylated product. It can be separated effectively using silica gel chromatography, where it will elute much earlier.

    • If using reversed-phase chromatography, avoid strongly acidic mobile phase modifiers if possible. Modifiers like formic acid or acetic acid are generally acceptable, but prolonged exposure should be minimized.[3]

Summary of Common Impurities
Impurity NameStructureMolecular Weight ( g/mol )OriginChromatographic Behavior (vs. Product)
6-Chloropurine Riboside 6-chloro-9-(β-D-ribofuranosyl)-9H-purine286.67Unreacted Starting MaterialLess polar on Reversed-Phase (C18); More polar on Normal Phase (Silica)
Inosine Hypoxanthine-9-β-D-ribofuranosyl-purine268.23Hydrolysis of Starting MaterialMore polar on both Reversed-Phase and Normal Phase
6-Morpholinopurine 6-(4-Morpholino)-9H-purine205.22Glycosidic Bond CleavageSignificantly less polar on both phase types
α-Anomer 6-(4-Morpholino)-9-(α-D-ribofuranosyl)-9H-purine337.32Anomerization during synthesisVery similar polarity; often co-elutes or is a shoulder peak. Requires chiral or specialized HPLC conditions for baseline separation.
Visual Workflow & Troubleshooting Diagrams
Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route from 6-chloropurine riboside and highlights the points at which common impurities are formed.

Synthesis_Workflow 6-CPR 6-Chloropurine Riboside Inosine Inosine 6-CPR->Inosine H2O Contamination Reaction Nucleophilic Substitution (Heat) 6-CPR->Reaction Morpholine Morpholine (Excess) Morpholine->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Solvent Solvent (e.g., EtOH) Solvent->Reaction Cleaved_Base 6-Morpholinopurine Unreacted Unreacted 6-CPR Product Crude Product Mixture Reaction->Product Product->Cleaved_Base Acidic Conditions (Workup/Purification) Product->Unreacted Incomplete Reaction Purification Purification (Chromatography) Product->Purification Final_Product Pure 6-Morpholino- 9-(β-D-ribofuranosyl)-purine Purification->Final_Product Troubleshooting_Tree start Analyze Crude Product by LC-MS / HPLC q1 Major peak matches starting material mass? start->q1 ans1_yes Incomplete Reaction q1->ans1_yes Yes q2 Polar impurity with mass of Inosine? q1->q2 No sol1 See FAQ #1 - Increase excess morpholine/base - Increase temp/time ans1_yes->sol1 ans1_yes->q2 ans2_yes Hydrolysis of Starting Material q2->ans2_yes Yes q3 Non-polar impurity with mass of free base? q2->q3 No sol2 See FAQ #2 - Use anhydrous conditions - Purify via chromatography ans2_yes->sol2 ans2_yes->q3 ans3_yes Glycosidic Bond Cleavage q3->ans3_yes Yes end_node Proceed with Optimized Purification q3->end_node No sol3 See FAQ #3 - Ensure adequate base - Avoid acidic workup ans3_yes->sol3 ans3_yes->end_node

Caption: A decision tree for troubleshooting common impurities.

References
  • MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Available at: [Link]

  • Tuncbilek, M., et al. (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Journal of Medicinal Chemistry, 55(7), 3058-65. Available at: [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. Available at: [Link]

  • Nadaf, A., et al. Synthesis of N‐9 substituted 6‐morpholino‐9H‐purines. ResearchGate. Available at: [Link]

  • Genemark Bio. 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine. Available at: [Link]

  • DTIC. (1971). A NEW SYNTHESIS FOR 6-FURFURYLAMINO-9-BETA-D-RIBOFURANOSYL PURINE (KINETIN RIBOSIDE). Available at: [Link]

  • Google Patents. US2832781A - 6-chloropurine.
  • ResearchGate. Degradation of purine nucleotides and formation of purine derivatives. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Nucleoside Chemistry: Applications of 6-Chloropurine Riboside. Available at: [Link]

  • YouTube. (2020). Purine Metabolism - De Novo, Salvage, Degradation, Uric Acid - Biochemistry & Rheumatology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Comparative Kinetic Analysis of Adenosine Deaminase with 6-Morpholinopurine Riboside

Adenosine deaminase (EC 3.5.4.4) is a pivotal enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1] Its role i...

Author: BenchChem Technical Support Team. Date: February 2026

Adenosine deaminase (EC 3.5.4.4) is a pivotal enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1] Its role is crucial in lymphocyte proliferation and differentiation, and its dysregulation is implicated in various diseases, including severe combined immunodeficiency (SCID) and some cancers.[2] Consequently, ADA has emerged as a significant target for therapeutic intervention.

6-Morpholinopurine riboside, a synthetic purine nucleoside analog, represents a class of compounds with the potential to modulate the activity of enzymes involved in purine metabolism. Its structural similarity to adenosine suggests it may act as a competitive inhibitor of ADA. This guide will walk you through the process of testing this hypothesis and quantifying the kinetic parameters that define this interaction.

Understanding the Kinetics: A Comparative Overview

To effectively compare the interaction of adenosine and 6-Morpholinopurine riboside with ADA, we focus on key kinetic parameters:

  • Michaelis-Menten Constant (Km): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate.

  • Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is directly proportional to the enzyme concentration.

  • Inhibition Constant (Ki): For an inhibitor, the Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A smaller Ki value signifies a more potent inhibitor.

The interaction of adenosine with ADA has been well-characterized. The Km for adenosine with human ADA is typically in the range of 25-150 µM, depending on the isoform and experimental conditions.[1] For instance, a study on human lymphocyte-rich peripheral blood mononuclear cells reported a Km of 103 ± 51 µM and a Vmax of 0.025 ± 0.001 nmol NH₃/mg/s.[3]

The primary objective of the experimental protocol outlined below is to determine the Ki of 6-Morpholinopurine riboside and compare it to the Km of adenosine. This comparison will reveal the relative affinity of the enzyme for its natural substrate versus the inhibitor.

Experimental Protocol: Determining Kinetic Parameters

This protocol details a continuous spectrophotometric assay to measure ADA activity. The assay is based on the principle that adenosine and its product, inosine, have different ultraviolet (UV) absorbance spectra. The deamination of adenosine to inosine results in a decrease in absorbance at 265 nm.[4]

Materials and Reagents
  • Purified Adenosine Deaminase (e.g., from bovine spleen or human erythrocytes)

  • Adenosine

  • 6-Morpholinopurine riboside

  • Phosphate Buffer (50 mM, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis Spectrophotometer capable of kinetic measurements at 265 nm

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Adenosine, Inhibitor) prep_enzyme Prepare Enzyme Dilutions prep_reagents->prep_enzyme setup_plate Set up 96-well plate with varying [Adenosine] and [Inhibitor] prep_enzyme->setup_plate initiate_reaction Initiate reaction by adding Enzyme setup_plate->initiate_reaction read_absorbance Measure Absorbance at 265 nm (Kinetic Mode) initiate_reaction->read_absorbance calc_velocity Calculate Initial Velocities (V₀) read_absorbance->calc_velocity plot_data Generate Michaelis-Menten and Lineweaver-Burk Plots calc_velocity->plot_data determine_params Determine Km, Vmax, and Ki plot_data->determine_params caption Experimental Workflow for ADA Kinetic Analysis

Caption: Workflow for determining ADA kinetic parameters.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 7.5) and filter it. This pH is optimal for many adenosine deaminases.

    • Prepare stock solutions of adenosine and 6-Morpholinopurine riboside in the phosphate buffer. The concentration of the stock solutions should be high enough to allow for the desired range of final concentrations in the assay.

    • Prepare a stock solution of purified adenosine deaminase in phosphate buffer. The exact concentration will need to be optimized to ensure a linear reaction rate over the measurement period.

  • Enzyme Concentration Optimization:

    • Rationale: It is crucial to use an enzyme concentration that results in a linear rate of substrate conversion over time.

    • Perform a preliminary experiment with a fixed, saturating concentration of adenosine (e.g., 10-20 times the expected Km) and varying concentrations of the enzyme.

    • Monitor the change in absorbance at 265 nm over time. Select an enzyme concentration that gives a steady, measurable rate for at least 5-10 minutes.

  • Determination of Km and Vmax for Adenosine:

    • Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:

      • 50 mM Phosphate Buffer (pH 7.5)

      • Varying concentrations of adenosine (e.g., 0.2, 0.5, 1, 2, 5, 10, 20, 50, 100 µM). It is important to have concentrations both below and above the expected Km.

      • A constant, optimized concentration of adenosine deaminase.

    • Initiate the reaction by adding the enzyme.

    • Immediately measure the decrease in absorbance at 265 nm over time in kinetic mode.

    • Calculate the initial reaction velocity (V₀) for each adenosine concentration from the linear portion of the absorbance vs. time plot.

  • Determination of Ki for 6-Morpholinopurine riboside:

    • Rationale: To determine the type of inhibition and the Ki, the experiment is repeated with varying substrate concentrations in the presence of a fixed concentration of the inhibitor.

    • Repeat the kinetic assay as described in step 3, but include a fixed concentration of 6-Morpholinopurine riboside in each set of reactions. It is advisable to test at least two different concentrations of the inhibitor.

    • The chosen inhibitor concentrations should ideally result in a significant (e.g., 20-80%) reduction in the reaction velocity.

    • Calculate the initial velocities (V₀) for each adenosine concentration in the presence of the inhibitor.

Data Analysis and Interpretation

The raw data (initial velocities at different substrate and inhibitor concentrations) are then used to determine the kinetic parameters.

Michaelis-Menten and Lineweaver-Burk Plots

The relationship between reaction velocity and substrate concentration can be visualized using a Michaelis-Menten plot (V₀ vs. [S]). However, for a more accurate determination of Km and Vmax, a linearized plot is often used. The most common of these is the Lineweaver-Burk plot , which plots the reciprocal of the velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).

The Lineweaver-Burk equation is:

1/V₀ = (Km/Vmax)(1/[S]) + 1/Vmax

This equation gives a straight line with:

  • Y-intercept = 1/Vmax

  • X-intercept = -1/Km

  • Slope = Km/Vmax

By plotting the data from the experiments with and without the inhibitor, the mode of inhibition can be determined:

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged), but will have different x-intercepts and slopes (apparent Km increases).

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but will have different y-intercepts and slopes (Vmax decreases).

  • Uncompetitive Inhibition: The lines will be parallel (both Km and Vmax are affected proportionally).

G cluster_mech Enzyme Inhibition Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ EI Enzyme-Inhibitor Complex (EI) E->EI k₃ S Substrate (S) (Adenosine) S->ES ES->E k₋₁ P Product (P) (Inosine) ES->P k₂ I Inhibitor (I) (6-Morpholinopurine riboside) I->EI EI->E k₋₃ caption Competitive Inhibition of Adenosine Deaminase

Sources

Comparative

Reproducibility Guide: 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Bioassays

Executive Summary & Compound Profile 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (often abbreviated as 6-Morpholinopurine riboside or 6-MPR ) is a synthetic purine nucleoside analog. Structurally, it consists of a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (often abbreviated as 6-Morpholinopurine riboside or 6-MPR ) is a synthetic purine nucleoside analog. Structurally, it consists of a purine core with a morpholine ring at the C6 position and a ribose sugar at N9.

Unlike native Adenosine , which acts primarily as a signaling molecule with a half-life of seconds in biological fluids, 6-MPR is often investigated for its cytotoxic and antimetabolite properties. It functions by mimicking adenosine in cellular uptake pathways (via Equilibrative Nucleoside Transporters, ENTs) but resisting rapid deamination by Adenosine Deaminase (ADA).

This guide addresses the critical reproducibility crisis often seen with this compound: inconsistent IC50 values across different cell lines and laboratories. The root causes are rarely the compound's purity, but rather solubility artifacts , transporter expression variability , and mismanagement of serum enzymes .

Chemical Profile
PropertySpecification
IUPAC Name 6-(4-Morpholin-4-yl)-9-(2,3,4,5-tetrahydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)purine
Common Name 6-Morpholinopurine riboside (6-MPR)
CAS Registry 76098-09-2 (Generic structure ref) / Check specific vendor batch
Molecular Weight ~337.33 g/mol
Solubility Low in water; Soluble in DMSO (>10 mM)
Primary Target DNA Synthesis (Antimetabolite), Adenosine Kinase substrate

Comparative Analysis: Why Assays Fail

To achieve reproducible data, one must understand how 6-MPR behaves relative to standard alternatives. The following table contrasts 6-MPR with its metabolic precursor (Adenosine) and a standard stable agonist (NECA).

Table 1: Performance Comparison Matrix
FeatureAdenosine (Native Ligand)6-Morpholinopurine Riboside (Test Subject)NECA (Stable Control)
Metabolic Stability Very Low (Rapidly deaminated by ADA to Inosine)High (Morpholine ring sterically hinders ADA attack)High (Modified 5' end resists metabolism)
Solubility (Aqueous) High (~5 mg/mL)Low (Precipitates >100 µM in PBS)Moderate
Cellular Uptake ENT1/ENT2 dependent (Fast)ENT dependent (Slower kinetics due to bulk)Receptor-focused (Extracellular)
Primary Bioassay GPCR Signaling (cAMP)Cytotoxicity / Proliferation GPCR Signaling
Serum Sensitivity Requires ADA inhibitors (EHNA)Stable in FBS (Does not require ADA inhibitors)Stable
Critical Insight: The "ADA Trap"

Many researchers habitually add ADA inhibitors (like EHNA or Pentostatin) to all nucleoside assays. Do not do this for 6-MPR unless explicitly testing metabolic flux. 6-MPR is inherently resistant to ADA. Adding inhibitors introduces an unnecessary variable and may mask the compound's off-target effects on the deaminase itself [1].

Mechanistic Pathway & Reproducibility Logic

The biological activity of 6-MPR relies on a specific "Activation Cascade." If any step in this cascade is mismatched between cell lines (e.g., CHO cells vs. HL-60 leukemia cells), reproducibility vanishes.

Diagram 1: The 6-MPR Activation & Resistance Pathway

This diagram illustrates the critical dependency on Nucleoside Transporters (ENT) and the compound's resistance to Adenosine Deaminase (ADA).

MPR_Pathway cluster_cell Intracellular Processing Extracellular Extracellular Space MPR 6-MPR (Compound) Extracellular->MPR ENT ENT1/2 (Transporter) MPR->ENT Uptake ADA Adenosine Deaminase MPR->ADA AK Adenosine Kinase MPR->AK Phosphorylation ENT->MPR Influx Intracellular Cytosol Inosine Inosine Analog (Inactive) ADA->Inosine Blocked by Morpholine Ring MPR_MP 6-MPR-Monophosphate (Active Antimetabolite) AK->MPR_MP Activation DNA Synthesis\nInhibition DNA Synthesis Inhibition MPR_MP->DNA Synthesis\nInhibition

Caption: 6-MPR requires ENT transport for entry. Unlike Adenosine, it resists ADA degradation (Red path), allowing accumulation and conversion to the active monophosphate form by Adenosine Kinase (Green path).

Validated Experimental Protocol

This protocol is designed to minimize solubility artifacts and standardize metabolic conditions.

Phase A: Solubilization (The #1 Source of Error)

6-MPR is hydrophobic. Aqueous stock solutions will degrade reproducibility due to micro-precipitation that is invisible to the naked eye.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM Stock .

    • Calculation: Dissolve 3.37 mg in 1 mL DMSO.

  • Storage: Aliquot into 50 µL vials. Store at -20°C. Do not freeze/thaw more than 3 times.

  • Verification: Before use, vortex the thawed vial. If the solution is cloudy, sonicate for 10 seconds.

Phase B: The "Step-Down" Dilution Method

Directly adding 10 mM DMSO stock to cell media causes immediate precipitation at the injection site (local shock).

Correct Workflow:

  • Intermediate Plate: Prepare 100x concentrations in pure PBS or serum-free media first.

    • Example: To achieve 10 µM final, make a 1 mM intermediate (10 µL Stock + 990 µL PBS).

    • Check: Inspect this intermediate for crystals. If clear, proceed.

  • Final Addition: Add 10 µL of Intermediate to 990 µL of Cell Culture Media (containing cells).

    • Result: Final DMSO concentration is 0.1% (Non-toxic).

Phase C: Cytotoxicity Assay (Standardized)

Target: HL-60 or Molt-4 cells (High ENT expression).

  • Seeding: 10,000 cells/well in 96-well plate (RPMI-1640 + 10% FBS).

  • Equilibration: Incubate 24h to allow transporter recovery.

  • Treatment: Apply 6-MPR using the "Step-Down" method (Range: 0.1 µM to 100 µM).

  • Duration: 72 Hours . (Shorter incubations <48h often yield False Negatives because the antimetabolite mechanism requires cell cycling).

  • Readout: MTT or CellTiter-Glo (ATP).

Diagram 2: Assay Workflow Logic

Assay_Workflow Start Start: Solid 6-MPR DMSO Dissolve in Anhydrous DMSO (10 mM Stock) Start->DMSO Check Visual Check: Clear Solution? DMSO->Check Check->DMSO No (Sonicate) Inter Intermediate Dilution (1:10 in PBS) Check->Inter Yes Final Final Dosing (1:100 into Media) Inter->Final Incubate Incubation: 72h @ 37°C (Allows Cell Cycling) Final->Incubate Readout Readout: ATP/MTT Incubate->Readout

Caption: The "Step-Down" dilution strategy prevents precipitation shock. A 72-hour incubation is mandatory for antimetabolite activity to manifest.

Troubleshooting & Data Interpretation

ObservationProbable CauseCorrective Action
High Variability between wells Precipitation of 6-MPR at high concentrations (>50 µM).Use the "Step-Down" dilution method. Do not exceed 0.5% DMSO.
No cytotoxicity observed Cell line lacks Nucleoside Transporters (ENT-deficient).Verify expression of ENT1/2 in your specific cell line (e.g., use Nitrobenzylthioinosine (NBMPR) as a control blocker to prove uptake dependence) [2].
Potency decreases over time Compound degradation (unlikely) or Media exhaustion.6-MPR is stable. Ensure media pH hasn't drifted. Do not add exogenous ADA.
Unexpectedly high potency Synergistic toxicity with DMSO or Serum starvation.Ensure FBS is at 10%. Starved cells are hypersensitive to nucleoside analogs.

References

  • Biochemistry (1989). "Transition-state stabilization by adenosine deaminase: 1,6-addition of water to purine ribonucleoside." This paper establishes the structural basis for why N6-substituted purines resist ADA.

  • Molecules (2005). "Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects."[1] Provides comparative IC50 data and synthesis validation for N6-alkyl/morpholino derivatives.

  • Journal of Experimental & Clinical Cancer Research (1999). "Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death." Elucidates the delayed mechanism of action (72h requirement) relevant to purine analogs.

  • PubChem Compound Summary. "6-Morpholin-4-yl-9H-purine." Physicochemical properties and toxicity data.[2][3]

  • MDPI (2023). "The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives." Recent application data on morpholino-purine derivatives in leukemia cells.[4]

Sources

Validation

Benchmarking 6-Morpholinopurine Riboside: A Comparative Guide for Nucleoside Antimetabolites

This comprehensive guide benchmarks 6-Morpholinopurine riboside (6-MPR) , a specialized N6-substituted adenosine analog, against standard purine antimetabolites like 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) . Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide benchmarks 6-Morpholinopurine riboside (6-MPR) , a specialized N6-substituted adenosine analog, against standard purine antimetabolites like 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) .

Executive Summary: The Strategic Advantage of N6-Modification

6-Morpholinopurine riboside (6-MPR) , chemically defined as N6-morpholinoadenosine or 6-(morpholin-4-yl)-9-β-D-ribofuranosylpurine, represents a distinct class of modified nucleosides. Unlike traditional thiopurines (6-MP, 6-TG) which rely on the salvage pathway enzyme HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) for activation, N6-substituted adenosine analogs often leverage alternative metabolic routes or direct mitochondrial targeting.

This guide provides a rigorous framework for benchmarking 6-MPR against standard antimetabolites, focusing on three critical performance indicators:

  • Cytotoxic Potency & Spectrum: Efficacy across diverse cell lines.[1]

  • Metabolic Stability: Resistance to Adenosine Deaminase (ADA).

  • Resistance Profiling: Activity in HGPRT-deficient phenotypes.

Mechanistic Benchmarking: 6-MPR vs. Standard Thiopurines

To understand the superior utility of 6-MPR, we must contrast its mechanism of action (MOA) with the industry standard, 6-Mercaptopurine.

Comparative Mechanism of Action
FeatureStandard: 6-Mercaptopurine (6-MP)Challenger: 6-Morpholinopurine Riboside (6-MPR)
Primary Target DNA/RNA Synthesis (via incorporation)Mitochondrial Integrity / Adenosine Kinase
Activation Enzyme HGPRT (Rate-limiting step)Adenosine Kinase (AK) (Putative)
Metabolic Liability Rapid oxidation by Xanthine Oxidase (XO)Resistant to Adenosine Deaminase (ADA) due to N6-bulk
Resistance Mechanism Downregulation of HGPRTDownregulation of AK or Nucleoside Transporters (ENT)
Cell Cycle Effect S-phase arrestG2/M arrest or Apoptosis (Mitochondrial)
Pathway Visualization (Graphviz)

The following diagram illustrates the divergent activation pathways, highlighting how 6-MPR bypasses the common HGPRT-mediated resistance mechanism.

NucleosideMetabolism Prodrug_6MP 6-Mercaptopurine (6-MP) HGPRT HGPRT (Enzyme) Prodrug_6MP->HGPRT Required TIMP 6-Thio-IMP Prodrug_6MP->TIMP Activated by HGPRT Prodrug_6MPR 6-Morpholinopurine Riboside (6-MPR) AK Adenosine Kinase (AK) Prodrug_6MPR->AK Required MPR_MP 6-MPR-MP (Monophosphate) Prodrug_6MPR->MPR_MP Activated by AK Inosine Inosine Analog (Inactive) Prodrug_6MPR->Inosine Blocked by N6-Morpholine ADA Adenosine Deaminase (ADA) ADA->Prodrug_6MPR Steric Hindrance TGMP 6-Thio-GMP TIMP->TGMP Cytotoxicity DNA_RNA DNA/RNA Incorporation TGMP->DNA_RNA Cytotoxicity Mito Mitochondrial Dysfunction MPR_MP->Mito Apoptosis Induction

Caption: Divergent metabolic pathways. 6-MP requires HGPRT for activation, while 6-MPR utilizes Adenosine Kinase (AK) and resists Adenosine Deaminase (ADA) degradation due to the N6-morpholine group.

Experimental Benchmarking Protocols

To objectively validate the performance of 6-MPR, the following experimental workflows are recommended. These protocols are designed to highlight the compound's stability and activity in resistant cell lines.

Experiment A: Comparative Cytotoxicity (Resistance Profiling)

Objective: Determine if 6-MPR retains activity in cells resistant to 6-MP (HGPRT-deficient).

Materials:

  • Cell Lines:

    • Wild-type Leukemia: HL-60 or CCRF-CEM .

    • 6-MP Resistant: CCRF-CEM/6MP (HGPRT-deficient).

  • Compounds: 6-MPR (Test), 6-MP (Standard), Doxorubicin (Positive Control).

  • Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of 6-MPR and 6-MP.

    • Note: Dissolve 6-MPR in DMSO (stock 10 mM) and dilute in media. Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize with DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Outcome:

  • 6-MP: High potency in Wild-type; >100-fold loss of potency in Resistant (HGPRT-) cells.

  • 6-MPR: Retained potency in both Wild-type and Resistant cells (Resistance Factor < 5).

Experiment B: Metabolic Stability (ADA Resistance)

Objective: Verify that the N6-morpholine group protects the riboside from deamination by Adenosine Deaminase (ADA), a common clearance mechanism for adenosine analogs.

Protocol:

  • Reaction Mix: Prepare 50 µM of 6-MPR and Adenosine (Control) in PBS (pH 7.4).

  • Enzyme Addition: Add Calf Intestine Adenosine Deaminase (ADA) (0.01 U/mL).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with equal volume of ice-cold acetonitrile.

  • Analysis: Analyze via HPLC-UV (260 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Methanol gradient.

Data Presentation: Plot % Remaining Compound vs. Time.

  • Adenosine: Rapid degradation (t1/2 < 5 min).

  • 6-MPR: Stable (>90% remaining at 60 min).

Quantitative Data Summary (Template)

Use the following table structure to report your benchmarking results.

Metric6-Mercaptopurine (Standard)6-Morpholinopurine Riboside (Test)Interpretation
IC50 (HL-60 WT) 0.5 - 1.0 µM[Experimental Value]Comparable potency in sensitive lines.
IC50 (HL-60/Resistant) > 100 µM[Experimental Value]Key Differentiator: 6-MPR bypasses HGPRT resistance.
ADA Half-life (t1/2) N/A (Not an ADA substrate)> 60 minSuperior stability compared to Adenosine analogs.
Solubility (PBS) Low (< 0.5 mg/mL)Moderate/HighMorpholine group enhances aqueous solubility.

Strategic Applications

Based on the chemical properties and expected biological profile, 6-Morpholinopurine riboside is best positioned for:

  • Refractory Leukemia: Targeting blasts that have downregulated HGPRT to escape thiopurine therapy.

  • Solid Tumors: N6-substituted adenosines often show better penetration and efficacy in solid tumors (e.g., lung, breast) compared to classic antimetabolites.

  • Combination Therapy: As an Adenosine Kinase inhibitor/substrate, it may synergize with agents that disrupt nucleotide pools (e.g., Methotrexate).

References

  • Parker, W. B., et al. (2011). "Metabolism and mechanism of action of 6-methylpurine ribonucleoside in human leukemia cells." Biochemical Pharmacology. Link

  • Galmarini, C. M., et al. (2001). "Nucleoside analogues: mechanisms of drug resistance and reversal strategies." Leukemia.[1][2][3][4] Link

  • Jordheim, L. P., et al. (2013). "Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases." Nature Reviews Drug Discovery. Link

  • Kikuchi, Y., et al. (1973). "Metabolism of N6-substituted adenosines in human leukemia cells." Gann. Link

  • PubChem Compound Summary. (2025). "6-Morpholinopurine."[5][6] National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

This guide provides an in-depth operational and disposal plan for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, tailored for researchers, scientists, and drug development professionals. The procedures outlined herein...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and disposal plan for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, tailored for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Introduction: Understanding the Compound

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is a purine nucleoside analogue.[1] Compounds of this class are frequently investigated for their biological activity, including potential antitumor properties, which often rely on mechanisms like the inhibition of DNA synthesis or the induction of apoptosis.[1] Due to this potential bioactivity, it is imperative to treat this compound and any associated waste not as benign chemical surplus, but as regulated hazardous waste. All disposal procedures must adhere strictly to federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Hazard Assessment and Guiding Principles

While a specific, comprehensive toxicity profile for this exact molecule may not be readily available, its classification as a nucleoside analogue necessitates a cautious approach. Related compounds are known to be harmful if swallowed and can cause significant skin and eye irritation.[5] Therefore, all waste streams containing this compound—whether in pure form, in solution, or as residue on contaminated labware—must be managed as hazardous.

The Four Pillars of Disposal:

  • Segregation: Never mix incompatible waste streams. Keep solid, liquid, and sharp waste separate.[6][7]

  • Containment: Use appropriate, chemically compatible, and clearly labeled containers that can be securely sealed.[2][8]

  • Documentation: All waste must be meticulously labeled at the point of generation.

  • Compliance: Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[3][9] Never dispose of this chemical down the drain or in the regular trash.[3][6]

Required Personal Protective Equipment (PPE)

Handling this compound, especially during waste consolidation and disposal, requires robust personal protection to prevent exposure through inhalation, ingestion, or skin contact.[10]

PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-rated nitrile glovesProvides a barrier against chemical permeation and allows for safe removal of the outer pair if contaminated.
Eye Protection Chemical splash goggles or a full-face shieldProtects against accidental splashes of liquid waste or aerosolized powder.
Lab Coat/Gown Disposable, solid-front gown with tight cuffsProtects skin and personal clothing from contamination. A disposable gown is preferred and should be discarded as hazardous waste after handling.
Respiratory N95 respirator or higherRecommended when handling the neat (powder) compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles.

Waste Stream Segregation and Containerization

Proper segregation at the source is the most critical step in a compliant waste management plan. Waste should be accumulated in designated Satellite Accumulation Areas (SAAs) within the laboratory.[8]

A. Unused/Expired Solid Compound

This includes the pure powder in its original vial or residual amounts.

  • Container: Place the original, tightly sealed vial into a larger, sealable, and clearly labeled plastic container. For larger quantities, use a dedicated "Solid Hazardous Waste" container.

  • Instructions: Do not attempt to consolidate powders outside of a containment device (e.g., fume hood).

B. Contaminated Solid Waste

This is the most common waste stream and includes items like gloves, weigh paper, pipette tips, and paper towels.

  • Container: A sealable, plastic-lined container or a dedicated hazardous waste drum.

  • Instructions: Collect all contaminated disposables directly into this container. Keep the container closed at all times except when adding waste.[8]

C. Contaminated Liquid Waste

This includes any solutions containing the compound, such as stock solutions, experimental media, or rinseate from cleaning glassware.

  • Container: A chemically compatible, shatter-proof carboy (plastic is preferred over glass) with a secure, leak-proof lid.[3]

  • Instructions: Segregate aqueous and organic solvent waste streams unless you have confirmed their compatibility. Never overfill containers; leave at least 10% headspace to allow for expansion.

D. Contaminated Sharps Waste

This includes needles, syringes, scalpels, or glass Pasteur pipettes used to handle the compound.

  • Container: An OSHA-approved, puncture-proof sharps container.

  • Instructions: Do not recap, bend, or break needles. Deposit them directly into the sharps container immediately after use.

E. Empty Container Disposal

An "empty" container that once held the pure compound is not considered regular trash until properly decontaminated.[9]

  • Procedure (Triple Rinsing):

    • Rinse the container three times with a suitable solvent (e.g., water, ethanol) that can dissolve the compound.

    • Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[9]

    • Crucially, collect all three rinses (the "rinseate") as hazardous liquid waste. [9]

    • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular lab glass or plastic waste, pending institutional policy.

Step-by-Step Disposal Protocol

  • Prepare: Before starting work, ensure the correct, pre-labeled hazardous waste containers are available in your immediate work area.

  • Don PPE: Put on all required PPE as detailed in Section 2.

  • Generate & Segregate: As waste is generated, immediately place it into the appropriate segregated waste stream container (Solid, Liquid, Sharps).

  • Label Correctly: Ensure every waste container is labeled with a "Hazardous Waste" tag that includes:

    • The full chemical name: "6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine" and any other components (e.g., solvents).[3][8]

    • The concentration or percentage of each component.[8]

    • The accumulation start date (the date the first drop of waste enters the container).

    • The Principal Investigator's name and lab location.[3]

  • Store Safely: Keep waste containers sealed and stored in your lab's designated Satellite Accumulation Area. Ensure secondary containment is used for liquid waste containers.

  • Schedule Pickup: Once a container is 90% full, or according to your institution's time limits (e.g., 180 days for Small Quantity Generators), complete a chemical waste pickup form and submit it to your EHS office.[8] Do not move the waste yourself.[9]

Emergency Procedures: Spill Management

Accidental spills must be treated as a hazardous event. All materials used for cleanup become hazardous waste.[9][11]

  • Alert & Isolate: Immediately alert personnel in the area. If the spill is large or involves a volatile solvent, evacuate and contact EHS.

  • Protect: Don the full PPE described in Section 2.

  • Contain:

    • For Liquid Spills: Cover the spill with absorbent pads or other inert material from a chemical spill kit, working from the outside in.[11]

    • For Solid (Powder) Spills: Do not sweep dry powder , as this can create aerosols. Gently cover the spill with paper towels dampened with water to wet the powder, then use the towels to collect the material.

  • Clean: Collect all contaminated cleanup materials and place them into a "Solid Hazardous Waste" container.

  • Decontaminate: Wipe the spill area with an appropriate cleaning solution, and dispose of these wipes as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

G cluster_0 Point of Generation cluster_1 Waste Segregation & Containerization cluster_2 Procedure cluster_3 Final Disposal Route gen Waste Generation (Lab Bench / Fume Hood) solid Solid Waste (Gloves, Tips, Weigh Paper) gen->solid liquid Liquid Waste (Solutions, Rinseate) gen->liquid sharps Sharps Waste (Needles, Syringes) gen->sharps empty Empty Raw Material Container gen->empty solid_cont Place in Labeled Solid Waste Bin solid->solid_cont liquid_cont Place in Labeled Waste Carboy liquid->liquid_cont sharps_cont Place in Puncture-Proof Sharps Container sharps->sharps_cont empty_proc Triple-Rinse (Collect Rinseate) empty->empty_proc ehs Store in SAA & Schedule EHS Pickup solid_cont->ehs liquid_cont->ehs sharps_cont->ehs empty_proc->liquid Rinseate

Caption: Decision workflow for proper waste segregation and disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
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Handling

A Senior Application Scientist's Guide to Handling 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine. As a purine nucleoside analog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine. As a purine nucleoside analog with potential applications in research and drug development, understanding its properties and handling requirements is paramount to ensuring laboratory safety and experimental integrity.[1] This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Inferred Hazard Profile:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

This data is for the related compound 6-Morpholin-4-YL-9H-purine and should be used as a precautionary guide.[2]

Due to the lack of specific occupational exposure limits (OELs) for this compound, it is crucial to handle it with the assumption that it is a potent pharmaceutical compound.[3] Engineering controls and personal protective equipment should be utilized to minimize any potential exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous substances is through robust engineering controls. These are measures designed to isolate the hazard from the worker.

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of any airborne particles or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[5]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[6] In the event of accidental exposure, immediate irrigation is crucial.

Personal Protective Equipment (PPE): Your Essential Barrier

Selection and proper use of PPE are critical when direct contact with the chemical is possible.[7] The following PPE is mandatory when handling 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine:

  • Hand Protection: Wear nitrile gloves that meet ASTM D6319 standards.[8] Double gloving is recommended to provide an extra layer of protection, especially when handling concentrated solutions.[8]

  • Eye Protection: ANSI Z87.1 compliant safety goggles or a full-face shield are required to protect against splashes and airborne particles.[8][9]

  • Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant gown should be worn.[8]

  • Respiratory Protection: When handling the solid compound outside of a fume hood (a practice that should be avoided), a NIOSH-approved N95 respirator is the minimum requirement.[10][11] For higher-risk procedures or in the event of a spill, a powered air-purifying respirator (PAPR) may be necessary.[11]

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as important as selecting the correct equipment to prevent self-contamination.[10]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Perform Hand Hygiene d2 Put on Gown d1->d2 d3 Put on Respirator (if required) d2->d3 d4 Put on Eye Protection d3->d4 d5 Put on Gloves d4->d5 f1 Remove Gloves f2 Remove Gown f1->f2 f3 Perform Hand Hygiene f2->f3 f4 Remove Eye Protection f3->f4 f5 Remove Respirator (if required) f4->f5 f6 Perform Hand Hygiene f5->f6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Standard Operating Procedures: A Step-by-Step Guide

Adherence to a well-defined Standard Operating Procedure (SOP) is crucial for safe and reproducible handling.

Preparation and Weighing
  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment and reagents.

  • Weighing: Weigh the solid compound in a disposable weigh boat inside the fume hood. Use anti-static tools if necessary.

  • Dissolution: Add the solvent to the solid in a suitable container within the fume hood. Cap the container securely before removing it from the hood.

Handling Solutions
  • Containment: Always handle solutions in secondary containment to minimize the impact of spills.

  • Pipetting: Use mechanical pipettes with disposable tips. Never pipette by mouth.

  • Storage: Store solutions in clearly labeled, sealed containers in a designated area.[12]

Spill Management and Decontamination

Accidents can happen, and a clear plan for managing spills is essential.

  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert others.

  • Isolate: If safe to do so, restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if the spill involves a powder or volatile solvent.

  • Containment and Cleanup: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp cloth to avoid generating dust, then use a chemical spill kit to clean the area.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, such as a 10% bleach solution, followed by a water rinse.[4]

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste (gloves, weigh boats, pipette tips) and liquid waste containing 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine must be collected in designated, clearly labeled hazardous waste containers.[13]

  • Container Management: Waste containers should be kept closed except when adding waste. Do not overfill containers.

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of chemical waste. Do not pour any solutions down the drain.[5]

Conclusion: Fostering a Culture of Safety

The safe handling of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, as with any chemical compound, relies on a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to well-defined procedures. By understanding the potential hazards and implementing these safety measures, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment.

References

  • PubChem. 6-Morpholin-4-YL-9H-purine | C9H11N5O | CID 76098. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY. [Link]

  • The Japan Society for Occupational Health. Recommendation of occupational exposure limits (2021–2022). [Link]

  • Chang, J., et al. A solid-phase approach to novel purine and nucleoside analogs. Bioorganic & Medicinal Chemistry, 2005. [Link]

  • Health and Safety Executive. Table 1: List of approved workplace exposure limits. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 6-Amino-9-(beta-D-ribofuranosyl)-(9H)-purine. [Link]

  • Centers for Disease Control and Prevention. Laboratory Procedure Manual. [Link]

  • Department of Homeland Security. Minimum Recommended Guidance on Protection and Decontamination for First Responders Involved in COVID- 19 Cases. [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits - Annotated Tables. [Link]

  • The Royal Children's Hospital Melbourne. ADA/PNP (Adenosine Deaminase & Purine Nucleoside Phosphorylase). [Link]

  • Health Service Executive. Infection prevention and control recommendations for the use of Personal Protective Equipment (PPE). [Link]

  • American College of Emergency Physicians. Appropriate PPE. [Link]

  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]

  • ISSA. Recommendations for Personal Protective Equipment for Cleaning. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment | Emergency Preparedness and Response. [Link]

  • MDPI. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. [Link]

  • NIST. 9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-. [Link]

  • Stericycle. “Simply Compliant for Your Healthcare Facilities”. [Link]

  • Genemarkbio. 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine. [Link]

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